Brequinar Sodium
Description
This compound is the sodium salt form of Brequinar. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: Brequinar (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOHOALJQOFNTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96187-53-0 (Parent) | |
| Record name | Brequinar sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30242173 | |
| Record name | Brequinar sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96201-88-6 | |
| Record name | Brequinar sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brequinar sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREQUINAR SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brequinar Sodium: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brequinar Sodium (formerly DUP-785, NSC 368390) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting this pathway, Brequinar effectively depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This depletion leads to the inhibition of cell proliferation and cell cycle arrest, particularly in rapidly dividing cancer cells that are highly dependent on de novo pyrimidine synthesis. This guide provides an in-depth overview of Brequinar's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Brequinar's primary antineoplastic activity stems from its specific and potent inhibition of DHODH.[1][2] DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This reaction is a crucial step in the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (CTP, UTP, TTP).
The inhibition of DHODH by Brequinar leads to a rapid depletion of the pyrimidine nucleotide pool within cancer cells.[3][4] This has profound downstream effects, including the cessation of DNA and RNA synthesis, which are vital for cell growth and division.[5] The cytostatic effect of Brequinar can be rescued by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway, thereby bypassing the enzymatic block imposed by the drug. This rescue effect serves as a key experimental validation of Brequinar's specific mechanism of action.
Brequinar exhibits mixed inhibition kinetics with respect to both dihydroorotate and the cofactor ubiquinone Q6, with reported Ki' values in the nanomolar range, indicating a high affinity for the enzyme. It is suggested that Brequinar binds to a unique site on the mammalian DHODH enzyme, distinct from the substrate or cofactor binding sites.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as well as its inhibitory constant (Ki) against DHODH.
| Parameter | Value | Cell Line / Enzyme | Assay Type | Reference |
| IC50 | 5.2 nM | Human DHODH | Enzymatic Assay | |
| IC50 | ~20 nM | DHODH | In Vitro Assay | |
| IC50 | 0.26 µM | - | Cell Proliferation | |
| IC50 | 0.59 µM | A-375 (Melanoma) | MTT Assay (48 hrs) | |
| IC50 | 4.1 µM | A549 (Lung Carcinoma) | - | |
| IC50 | 4.4 nM | HL-60 (Leukemia) | WST-8 Assay (72 hrs) | |
| Ki' | 5-8 nM | L1210 DHODH | Enzymatic Assay |
Signaling Pathways and Cellular Effects
The De Novo Pyrimidine Biosynthesis Pathway
The primary signaling pathway affected by Brequinar is the de novo pyrimidine synthesis pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition by Brequinar.
Caption: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.
Downstream Cellular Consequences of DHODH Inhibition
The inhibition of DHODH and subsequent pyrimidine depletion triggers a cascade of cellular events, ultimately leading to the suppression of cancer cell growth.
Caption: Downstream cellular effects of Brequinar-mediated DHODH inhibition.
Studies have shown that Brequinar can induce a cell cycle arrest in the S-phase. Furthermore, there is evidence suggesting a link between DHODH inhibition and the activation of the p53 tumor suppressor pathway, which can contribute to cell cycle arrest and apoptosis.
Experimental Protocols
DHODH Inhibition Assay (Colorimetric)
This protocol is a generalized method for determining the inhibitory activity of compounds against DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.
Materials:
-
Recombinant human DHODH
-
This compound (or other test compounds) dissolved in DMSO
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 10 µM Coenzyme Q10
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Brequinar in DMSO and create serial dilutions.
-
In a 96-well plate, add 2 µL of the Brequinar dilutions to the appropriate wells. Include wells for a vehicle control (DMSO only) and a no-enzyme control.
-
Add 178 µL of Reaction Buffer containing recombinant human DHODH to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a solution containing DHO and DCIP to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each Brequinar concentration relative to the vehicle control and calculate the IC50 value.
Caption: Experimental workflow for a colorimetric DHODH inhibition assay.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of Brequinar on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be dissolved and quantified.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of Brequinar. Include a vehicle control (DMSO).
-
Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of DHODH with a clear mechanism of action that leads to the depletion of pyrimidines and subsequent inhibition of cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.
While Brequinar demonstrated promising preclinical activity, its clinical development for solid tumors was hampered by a narrow therapeutic window and the ability of tumor cells to utilize the pyrimidine salvage pathway. Current research is exploring Brequinar in combination with other therapeutic agents, such as those that block the salvage pathway, to enhance its anticancer efficacy. Further investigation into the interplay between DHODH inhibition, cellular metabolism, and other signaling pathways, such as p53, will be crucial for unlocking the full therapeutic potential of Brequinar and other DHODH inhibitors in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound: inhibition of dihydroorotic acid dehydrogenase, depletion of pyrimidine pools, and consequent inhibition of immune functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel mechanisms of this compound immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Brequinar Sodium: A Technical Guide to its Function as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar Sodium, also known as DUP-785 or NSC 368390, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] Developed in the 1980s, it was initially investigated for its anti-cancer properties and later as an immunosuppressive agent.[1][2][3] Brequinar functions by blocking the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cells. Although its clinical application in solid tumors was limited due to a narrow therapeutic window and the activity of compensatory metabolic pathways, Brequinar remains a critical tool for studying pyrimidine metabolism and a subject of ongoing research for applications in oncology, immunology, and virology. This guide provides an in-depth technical overview of Brequinar's mechanism of action, pharmacological properties, and the experimental protocols used to characterize its function.
The De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis pathway is a fundamental metabolic process that builds pyrimidine nucleotides from simple precursors like bicarbonate and glutamine. This pathway is crucial for all proliferating cells, as it supplies the necessary components for DNA and RNA synthesis. The pathway consists of six enzymatic steps, with the fourth reaction catalyzed by Dihydroorotate Dehydrogenase (DHODH). DHODH is a mitochondrial inner membrane enzyme that catalyzes the oxidation of dihydroorotate to orotate. This step is considered rate-limiting in the overall synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.
Mechanism of Action of this compound
Direct Inhibition of DHODH
This compound exerts its biological effects by directly inhibiting DHODH. It is a potent inhibitor specific to the mammalian form of the enzyme; it does not inhibit DHODH from sources like yeast or bacteria. Structural and kinetic studies have shown that Brequinar binds to a unique site on the enzyme, distinct from the binding sites for the substrate (dihydroorotate) or the cofactor (ubiquinone). This interaction blocks the catalytic activity of DHODH, preventing the conversion of dihydroorotate to orotate and effectively halting the de novo pyrimidine synthesis pathway. The mode of inhibition has been described as mixed-type kinetics with respect to both the substrate and the cofactor, with Ki' values in the low nanomolar range. Another study characterized the inhibition as noncompetitive with respect to dihydroorotate and "mixed type" with respect to the quinone cofactor.
Downstream Cellular Consequences
The inhibition of DHODH by Brequinar leads to a rapid depletion of the intracellular pool of pyrimidine nucleotides, including UMP, UDP, and UTP. As these nucleotides are essential for the synthesis of DNA and RNA, their depletion causes a stall in the S-phase of the cell cycle, leading to a cytostatic effect on proliferating cells. This mechanism underlies Brequinar's anti-cancer, immunosuppressive, and antiviral activities. For instance, its immunosuppressive effects are linked to the inhibition of lymphocyte proliferation and the reduced production of interleukin 2 (IL-2).
Quantitative Pharmacological Data
Brequinar is a highly potent inhibitor of human DHODH, with inhibitory concentrations in the nanomolar range. Its potency can vary between species. The following table summarizes key quantitative data from various studies.
| Target/Assay | Species/Cell Line | Measurement | Value | Reference(s) |
| DHODH Enzyme | Human | IC50 | 5.2 nM | |
| DHODH Enzyme | Human | IC50 | 10 nM | |
| DHODH Enzyme | L1210 Leukemia | Ki' | 5-8 nM | |
| DHODH Enzyme | Rat | IC50 | 367 nM | |
| Cell Proliferation | Splenic T cells | IC50 | 0.26 µM | |
| PyNTP Level Increase | Splenic T cells | IC50 | 0.26 µM | |
| Antiviral Activity | EV71 | IC50 | 82.40 nM | |
| Antiviral Activity | EV70 | IC50 | 29.26 nM | |
| Antiviral Activity | CVB3 | IC50 | 35.14 nM | |
| Antiviral Activity | Yellow Fever Virus | EC50 | 0.078 µM | |
| Antiviral Activity | West Nile Virus | EC50 | 0.078 µM |
The Role of the Pyrimidine Salvage Pathway
While Brequinar effectively blocks de novo synthesis, cells can utilize a compensatory pyrimidine salvage pathway. This pathway allows cells to import and recycle extracellular nucleosides, primarily uridine, to produce the necessary nucleotides. This process is mediated by membrane-bound transporters, including equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). The salvage pathway is a key mechanism of resistance to Brequinar, particularly in solid tumors which may have access to high levels of plasma uridine. Research has shown that co-administering Brequinar with an ENT inhibitor, such as dipyridamole, can create a synergistic cytotoxic effect by blocking both the de novo and salvage pathways.
Key Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol assesses the cytotoxic or cytostatic effect of Brequinar on cultured cells.
-
Cell Seeding: Seed cells (e.g., 2,000-4,000 cells/well) in 96-well plates and allow them to attach overnight.
-
Compound Addition: Add Brequinar at sequential dilutions to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 300 µg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the media and dissolve the insoluble formazan crystals in 100 µL of DMSO.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
In Vitro DHODH Inhibition Assay
This protocol measures the direct inhibitory effect of Brequinar on DHODH enzyme activity.
-
Assay Components: The assay typically uses recombinant human DHODH, the substrate dihydroorotate, and an electron acceptor like ubiquinone or DCIP (2,6-dichloroindophenol).
-
Reaction Mixture: Prepare a reaction buffer containing recombinant DHODH enzyme.
-
Inhibitor Addition: Add varying concentrations of Brequinar to the reaction mixture and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.
-
Measurement: Monitor the reduction of the electron acceptor over time spectrophotometrically. The rate of reaction is proportional to the change in absorbance.
-
Data Analysis: Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model Protocol
This workflow is used to evaluate the anti-tumor efficacy of Brequinar in a living organism.
References
Brequinar Sodium: A Technical Guide to its Inhibition of Pyrimidine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brequinar Sodium (Brequinar, DUP-785, NSC 368390) is a potent and selective inhibitor of the human enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2] By targeting this enzyme, Brequinar effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital cellular components. This mechanism of action underlies its investigated use as an anticancer, immunosuppressive, and antiviral agent.[1][3][4] This technical guide provides an in-depth overview of Brequinar's effect on the pyrimidine biosynthesis pathway, including quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the relevant biological and experimental workflows.
Introduction to Pyrimidine Biosynthesis and Brequinar's Mechanism of Action
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the nucleotide building blocks uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP). This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleic acid synthesis.
The pathway consists of six key enzymatic steps, with the fourth step catalyzed by dihydroorotate dehydrogenase (DHODH). DHODH is a flavin-dependent mitochondrial enzyme that facilitates the oxidation of dihydroorotate to orotate. This compound acts as a highly potent and selective, non-competitive inhibitor of human DHODH. Structural studies have revealed that Brequinar binds to a distinct site on the enzyme, separate from the binding sites for the substrate (dihydroorotate) or the cofactor (ubiquinone). This binding induces a conformational change that blocks the enzyme's catalytic activity, thereby halting the pyrimidine biosynthesis pathway and leading to the depletion of essential pyrimidine nucleotides.
Quantitative Data on Brequinar's Inhibitory Activity
The potency of Brequinar has been quantified across various studies and cell lines. The following tables summarize key inhibitory constants and cellular effects.
Table 1: In Vitro Inhibition of Dihydroorotate Dehydrogenase (DHODH)
| Enzyme Source | Inhibitory Constant | Value (nM) | Reference |
| Human DHODH | IC₅₀ | 5.2 | |
| Human DHODH | IC₅₀ | 4.5 | |
| L1210 DHODH | Kᵢ' | 5-8 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Kᵢ' (Apparent inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Table 2: Cellular Proliferation Inhibition (IC₅₀ Values)
| Cell Line | Assay Type | IC₅₀ (nM) | Incubation Time | Reference |
| HeLa | MTT | 156 | 72h | |
| CaSki | MTT | 747 | 72h | |
| MOLM-13 | - | 0.2 | - |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and proliferation.
Table 3: Effect of Brequinar on Intracellular Nucleotide Pools
| Treatment | Cell Type | Nucleotide Pool | Change | Reference |
| Brequinar | Con A-stimulated T cells | Pyrimidine NTPs | Reduction | |
| Brequinar + Dipyridamole (1µM each) | A549/ACE2 cells | UTP, CTP | Significant Decrease |
Dipyridamole is an inhibitor of nucleoside transporters, which can enhance the pyrimidine-depleting effects of Brequinar by blocking the salvage pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro DHODH Inhibition Assay (DCIP Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which acts as an artificial electron acceptor.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Tris-HCl buffer (pH 8.0)
-
Potassium chloride (KCl)
-
Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, KCl, and Triton X-100.
-
In a 96-well plate, add the reaction buffer, CoQ10, and DCIP.
-
Add varying concentrations of Brequinar to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, DHO, to all wells.
-
Immediately measure the absorbance at 600 nm at time zero and then at regular intervals (e.g., every minute) for 10-20 minutes.
-
The rate of decrease in absorbance at 600 nm is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each Brequinar concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay determines the number of viable cells in culture based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Brequinar. Include vehicle-treated control wells. The final volume in each well should be 100 µl.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add 20 µl of 5 mg/ml MTT solution to each well.
-
Incubate for 3.5 hours at 37°C in a cell culture hood.
-
Carefully remove the media without disturbing the cells.
-
Add 150 µl of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes.
-
Read the absorbance at 590 nm with a reference filter of 620 nm.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the Brequinar concentration and fitting the data to a dose-response curve.
Analysis of Intracellular Nucleotide Pools by HPLC-MS
This method allows for the precise measurement of intracellular nucleotide concentrations, providing a direct assessment of Brequinar's impact on pyrimidine biosynthesis.
Materials:
-
Cultured cells
-
Cold acidic extraction solution (e.g., trichloroacetic acid or perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile phase solvents (e.g., acetonitrile and ammonium acetate buffer)
-
Nucleotide standards (UTP, CTP, ATP, GTP, etc.)
Procedure:
-
Cell Harvesting and Extraction:
-
Rapidly harvest cells and quench metabolic activity (e.g., by washing with ice-cold saline).
-
Extract the intracellular metabolites by adding a cold acidic solution.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the nucleotides.
-
-
HPLC-MS Analysis:
-
Inject the extracted sample into the HPLC-MS system.
-
Separate the nucleotides using a HILIC column with a suitable gradient of mobile phase solvents.
-
Detect and quantify the individual nucleotides using the mass spectrometer, operating in a mode that allows for the specific detection of each target molecule.
-
-
Data Analysis:
-
Generate standard curves for each nucleotide using known concentrations of standards.
-
Quantify the concentration of each nucleotide in the cell extracts by comparing their peak areas to the standard curves.
-
Normalize the nucleotide concentrations to the cell number or total protein content.
-
Visualizations
The following diagrams illustrate the pyrimidine biosynthesis pathway, Brequinar's mechanism of action, and a typical experimental workflow.
Caption: De novo pyrimidine biosynthesis pathway and the site of this compound inhibition.
Caption: Experimental workflow for an in vitro DHODH inhibition assay.
Conclusion
This compound is a powerful tool for studying the pyrimidine biosynthesis pathway and holds therapeutic potential due to its potent and selective inhibition of DHODH. By depleting the cellular pyrimidine pool, Brequinar effectively targets rapidly proliferating cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into Brequinar's synergistic effects with other agents and its application in various disease models continues to be an active area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of dihydroorotate dehydrogenase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: inhibition of dihydroorotic acid dehydrogenase, depletion of pyrimidine pools, and consequent inhibition of immune functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Pyrimidine Synthesis Inhibitor: An In-depth Technical Guide to the Early Research and Discovery of Brequinar Sodium (DUP-785)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brequinar Sodium (DUP-785), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), emerged from early cancer research as a significant tool for studying pyrimidine biosynthesis. This technical guide delves into the foundational research and discovery of Brequinar, providing a comprehensive overview of its mechanism of action, key experimental data, and the methodologies employed in its initial characterization. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of drug development, offering insights into the preclinical evaluation of a targeted molecular agent.
Introduction
Developed by DuPont Pharmaceuticals in the 1980s, this compound (systematic name: 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt) was identified as a novel antineoplastic agent with a distinct mechanism of action.[1] Subsequent research established its role as a potent, selective, and reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][3] DHODH catalyzes the fourth committed step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[4] By inhibiting this crucial enzyme, Brequinar depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby arresting cell proliferation.[5] This guide provides a detailed account of the early-stage research that defined the pharmacological profile of Brequinar.
Mechanism of Action
Brequinar's primary mechanism of action is the inhibition of DHODH. This inhibition is specific to the mammalian enzyme; Brequinar does not significantly inhibit DHODH from yeast or bacteria. The mode of inhibition has been described as a mixed-type with respect to the substrate dihydroorotate and the cofactor ubiquinone. This suggests that Brequinar binds to a site on the enzyme that is distinct from the binding sites of either the natural substrate or the cofactor. The inhibition of DHODH leads to a rapid depletion of intracellular pyrimidine nucleotide pools (UMP, UDP, UTP), which in turn inhibits DNA and RNA synthesis and results in cell cycle arrest, primarily at the S-phase.
Signaling Pathway
The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by this compound, as well as the alternative salvage pathway.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Quantitative Data
The following tables summarize the key quantitative data from early in vitro and in vivo studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC₅₀ (DHODH) | Human | 5.2 nM | |
| IC₅₀ (DHODH) | General | ~20 nM | |
| Kᵢ (DHODH) | Rat Liver Mitochondria | ~0.1 µM | |
| Kᵢ' (DHODH) | Rat Liver Mitochondria | ~0.8 µM | |
| Kᵢ' (DHODH) | L1210 Cells | 5-8 nM | |
| IC₅₀ (Cell Growth) | L1210 Leukemia | 5.8 µM | |
| IC₅₀ (Cell Growth) | M5 Melanoma | 0.6 µM |
Table 2: In Vivo Efficacy and Dosing in Preclinical Models
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference(s) |
| Nude Mice | Human Head and Neck Squamous Cell Carcinoma Xenografts | 50 mg/kg/day, i.p. for 5 days | Significant growth delay in 4 of 5 lines | |
| Nude Mice | Human Glioblastoma (LN229) Xenograft | 10 mg/kg/day | Reduced tumor volume and weight | |
| Mice | Murine Colon 26 | Not specified | More than additive effect with 5-FU | |
| Mice | Murine Colon 38 | Not specified | No potentiating effect with 5-FU |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early research of Brequinar are provided below.
DHODH Inhibition Assay
This assay measures the enzymatic activity of DHODH and its inhibition by Brequinar.
-
Principle: The assay spectrally monitors the reduction of a dye, 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor in the oxidation of dihydroorotate to orotate by DHODH.
-
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Tris-HCl buffer (pH 8.0)
-
KCl
-
Triton X-100
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, and 0.05% Triton X-100.
-
Add various concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Add recombinant human DHODH to the wells and pre-incubate with the compounds for 30 minutes at 25°C.
-
Add 200 µM DCIP to each well.
-
Initiate the reaction by adding 500 µM dihydroorotate to each well.
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes at 25°C using a microplate reader.
-
-
Data Analysis: The rate of DCIP reduction is calculated from the change in absorbance over time. The percentage of inhibition is determined relative to the vehicle control, and IC₅₀ values are calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of Brequinar on cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. IC₅₀ values are determined from the dose-response curves.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a DHODH inhibitor like this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
Brequinar Sodium: A Technical Guide for Immunosuppressive Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brequinar Sodium (BQR), a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), stands as a significant tool in immunosuppressive research. By targeting the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, Brequinar effectively curtails the proliferation of rapidly dividing cells, most notably activated T and B lymphocytes.[1][2][3] This targeted mechanism of action offers a distinct advantage over broader immunosuppressive agents, providing a valuable model for studying the metabolic requirements of immune cell activation and for the preclinical evaluation of novel immunomodulatory strategies. This technical guide provides an in-depth overview of this compound, including its core mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound's primary immunosuppressive activity stems from its potent inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][4] DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Activated lymphocytes, upon encountering an antigen, undergo rapid clonal expansion, a process that heavily relies on the de novo pyrimidine pathway to supply the necessary building blocks for nucleic acid replication. By blocking DHODH, Brequinar effectively starves these proliferating lymphocytes of essential pyrimidines, leading to cell cycle arrest, primarily at the G1/S phase transition, and subsequent inhibition of the immune response. The immunosuppressive effects of Brequinar can be reversed by the addition of exogenous uridine, which can be utilized by the salvage pathway to bypass the DHODH-dependent de novo synthesis.
Signaling Pathway: Brequinar's Inhibition of De Novo Pyrimidine Synthesis
Caption: this compound inhibits DHODH, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data regarding the potency and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line / System | Value | Reference |
| IC50 (DHODH Inhibition) | Human DHODH | 5.2 nM | |
| Human DHODH | 10 nM | ||
| Rat DHODH | 367 nM | ||
| IC50 (Cell Proliferation) | L1210 (murine leukemia) | 0.26 µM | |
| HCT 116 (human colon cancer) | 0.480 ± 0.14 µM (MTT assay) | ||
| HCT 116 (human colon cancer) | 0.218 ± 0.24 µM (CFA) | ||
| MIA PaCa-2 (human pancreatic cancer) | 0.680 ± 0.25 µM (MTT assay) | ||
| MIA PaCa-2 (human pancreatic cancer) | 0.590 ± 0.36 µM (CFA) | ||
| RD (rhabdomyosarcoma) | 82.40 nM (anti-EV71 activity) | ||
| Ki (DHODH Inhibition) | L1210 DHODH | ~0.1 µM | |
| L1210 DHODH | 5-8 nM |
MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay; CFA: Colony Formation Assay
Table 2: Effective Concentrations in Immunosuppression Assays
| Assay | Cell Type | Effective Concentration | Effect | Reference |
| PHA-stimulated Proliferation | Human PBMC | Starting at 1 µM (10⁻⁶ M) | Dose-dependent inhibition | |
| Con A-stimulated Proliferation | Murine Spleen Cells | 0.001 - 10 µg/mL | Dose-dependent inhibition of strong responses | |
| Anti-CD3/Anti-Igs Proliferation | Murine Spleen Cells | Up to 10 µg/mL | No significant inhibition | |
| IgM Production | SKW 6.4 (human B-cell line) | 0.3 µg/mL | Optimal inhibition |
Detailed Experimental Protocols
T-Cell Proliferation Assay (Mitogen Stimulation)
This assay assesses the ability of this compound to inhibit T-lymphocyte proliferation induced by a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (Con A).
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: Seed the cells in 96-well plates and stimulate with an optimal concentration of PHA (e.g., 5-10 µg/mL) or Con A. Concurrently, add this compound at various concentrations to the respective wells. Include unstimulated and stimulated control wells without the drug.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Measurement:
-
[³H]Thymidine Incorporation: During the final 18 hours of incubation, add [³H]thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Dye Dilution (e.g., CFSE): Prior to stimulation, label the cells with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE). After incubation, analyze the dilution of the dye in the cell population using flow cytometry.
-
-
Data Analysis: Express the results as a percentage of inhibition compared to the stimulated control without the drug. Calculate the IC50 value, which is the concentration of Brequinar that inhibits proliferation by 50%.
Mixed Lymphocyte Reaction (MLR)
The MLR is an in vitro model that mimics the initial phase of allograft rejection, where T-cells from one donor (responder) proliferate in response to cells from a genetically different donor (stimulator).
Methodology:
-
Cell Preparation: Isolate PBMCs from two different donors. Treat the stimulator cells with irradiation or mitomycin-C to prevent their proliferation, ensuring a one-way reaction.
-
Co-culture: Co-culture the responder and stimulator cells at a specific ratio (e.g., 1:1) in a 96-well plate. Add this compound at various concentrations.
-
Incubation: Incubate the co-culture for 5 to 7 days.
-
Proliferation Measurement: Measure the proliferation of the responder T-cells using [³H]thymidine incorporation or dye dilution methods as described in the T-cell proliferation assay.
-
Data Analysis: Quantify the level of inhibition of T-cell proliferation to determine the immunosuppressive activity of Brequinar.
DHODH Enzyme Activity Assay
This assay directly measures the inhibitory effect of Brequinar on the enzymatic activity of DHODH.
Methodology:
-
Enzyme Source: Utilize a source of DHODH, such as isolated rat liver mitochondria or recombinant human DHODH.
-
Reaction Mixture: Prepare a reaction buffer containing the substrate dihydroorotate and an electron acceptor like ubiquinone.
-
Inhibition Assay: Pre-incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Activity Measurement: Monitor the reduction of the electron acceptor over time, which is indicative of DHODH activity. This can be measured spectrophotometrically.
-
Data Analysis: Determine the rate of the reaction at each Brequinar concentration and calculate the IC50 value.
Experimental Workflow: In Vitro Immunosuppression Assay
Caption: A generalized workflow for assessing the immunosuppressive activity of Brequinar in vitro.
Broader Immunomodulatory Effects
Beyond its direct anti-proliferative effects, Brequinar has been shown to modulate other aspects of the immune response.
-
Cytokine Production: Brequinar markedly inhibits the production of transcripts for interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation. However, it does not appear to affect the induction of transcripts for the IL-2 receptor. Some studies have shown that at certain concentrations, Brequinar alone does not suppress mRNA for IL-2, IL-4, or interferon-γ.
-
B-Cell Function: Brequinar has been demonstrated to inhibit the interleukin-6 (IL-6)-induced differentiation of a human B-cell line into IgM-secreting plasma cells. This suggests a role for Brequinar in controlling antibody-mediated immune responses.
-
Synergistic Effects: Preclinical studies have shown that Brequinar acts synergistically with other immunosuppressive agents like cyclosporine and rapamycin, potentially allowing for lower doses and reduced toxicity of each agent in combination therapies.
Logical Flow: Drug Efficacy Study
References
Brequinar Sodium: A Catalyst for Differentiation in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a differentiation block, where leukemic blasts fail to mature into functional hematopoietic cells. Brequinar Sodium (Brequinar), a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a promising therapeutic agent that targets this differentiation arrest. This technical guide provides a comprehensive overview of Brequinar's role in inducing differentiation in AML, detailing its mechanism of action, relevant signaling pathways, experimental protocols, and a summary of key quantitative data.
Core Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis
Brequinar's primary mechanism of action is the inhibition of the mitochondrial enzyme DHODH, a critical component of the de novo pyrimidine synthesis pathway.[1][2] DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the production of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.[3] By inhibiting DHODH, Brequinar effectively depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[1] This pyrimidine starvation state has a dual effect on AML cells: it induces cell cycle arrest and, crucially, triggers cellular differentiation.[2]
Rapidly proliferating cancer cells, including AML blasts, are particularly dependent on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides. This metabolic vulnerability creates a therapeutic window, where Brequinar can selectively target leukemic cells while having a lesser effect on normal hematopoietic cells.
Signaling Pathway: DHODH Inhibition and Myeloid Differentiation
The inhibition of DHODH by Brequinar initiates a cascade of events that ultimately overcomes the differentiation blockade in AML cells. The depletion of pyrimidines is the central trigger, leading to a metabolic stress response within the leukemic cells. This, in turn, activates downstream signaling pathways that promote myeloid maturation.
Data Presentation: Quantitative Analysis of Brequinar's Efficacy
The following tables summarize key quantitative data from preclinical studies on Brequinar's activity in AML.
Table 1: In Vitro Efficacy of Brequinar in AML Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human DHODH | Enzymatic Assay | IC50 | ~20 nM | |
| ER-HoxA9 | Differentiation Assay | ED50 | ~1 µM | |
| U937 | Differentiation Assay | ED50 | ~1 µM | |
| THP-1 | Differentiation Assay | ED50 | ~1 µM | |
| THP-1 | Cell Viability | IC50 | 152 nM | |
| MOLM-14 | Cell Viability | IC50 | 582 nM | |
| KG-1 | Cell Viability | IC50 | 382 nM | |
| MOLM-14 | Differentiation (CD11b+) | % Positive Cells (100 nM) | 33.1% | |
| HL-60 | Cell Growth | IC50 | 4.4 nM |
Table 2: In Vivo Efficacy of Brequinar in AML Xenograft Models
| AML Model | Treatment | Outcome | Reference |
| THP-1 Xenograft | Brequinar | Decreased tumor growth, increased CD11b expression | |
| MLL/AF9 Syngeneic | Brequinar | Decreased leukemia burden, increased MAC1 and Gr-1 expression, prolonged survival | |
| HoxA9 Syngeneic | Brequinar | Increased CD11b and Gr-1 expression | |
| FLT3-ITD PDX | Brequinar | Induced differentiation |
Clinical Trial Data:
A Phase 1b/2a clinical trial (NCT03760666) has been completed to assess the safety, tolerability, and efficacy of Brequinar in adult subjects with relapsed/refractory AML. The study involved dose adjustments based on safety, pharmacokinetics, and levels of dihydroorotate (DHO). While the trial is complete, detailed quantitative results on differentiation markers and patient outcomes have not yet been publicly released.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Brequinar in AML.
DHODH Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Brequinar against the DHODH enzyme.
Principle: The activity of DHODH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at 650 nm is proportional to the enzyme activity.
Protocol:
-
Reaction Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, and 0.05% Triton X-100.
-
Compound Preparation: Prepare serial dilutions of Brequinar in DMSO.
-
Assay Setup: In a 96-well plate, add the reaction buffer, recombinant human DHODH enzyme, and varying concentrations of Brequinar or vehicle control (DMSO). Pre-incubate for 30 minutes at 25°C.
-
Reaction Initiation: Add 200 µM DCIP and initiate the reaction by adding 500 µM dihydroorotate.
-
Data Acquisition: Immediately measure the decrease in absorbance at 650 nm over 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
AML Cell Differentiation Assay (Flow Cytometry)
Objective: To quantify the induction of myeloid differentiation in AML cells following Brequinar treatment.
Principle: Differentiated myeloid cells upregulate the expression of specific cell surface markers, such as CD11b and CD14. Flow cytometry is used to detect and quantify the percentage of cells expressing these markers.
Protocol:
-
Cell Culture and Treatment: Culture AML cell lines (e.g., THP-1, U937, MOLM-14) in appropriate media. Treat cells with varying concentrations of Brequinar or vehicle control for a specified period (e.g., 72-96 hours).
-
Cell Staining: Harvest cells and wash with PBS containing 1% BSA. Resuspend cells in FACS buffer and incubate with fluorescently conjugated antibodies against CD11b and CD14 (and other relevant markers) for 30 minutes on ice in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring a sufficient number of events for statistical analysis.
-
Data Analysis: Gate on the live cell population and quantify the percentage of cells positive for the differentiation markers. Determine the ED50 value, the concentration of Brequinar that induces 50% of the maximal differentiation response.
In Vivo AML Patient-Derived Xenograft (PDX) Model Workflow
Objective: To evaluate the anti-leukemic activity and differentiation-inducing effects of Brequinar in a patient-relevant in vivo model.
Principle: Primary AML cells from patients are engrafted into immunodeficient mice. Once the leukemia is established, mice are treated with Brequinar, and the effects on leukemia burden and differentiation are assessed.
Conclusion
This compound represents a targeted therapeutic strategy for AML that addresses the fundamental characteristic of differentiation arrest. By inhibiting DHODH and inducing pyrimidine starvation, Brequinar effectively promotes the differentiation of leukemic blasts. The robust preclinical data, supported by detailed experimental protocols, provides a strong rationale for its continued investigation as a novel therapeutic agent for AML. Further elucidation of the downstream signaling pathways and the public release of clinical trial data will be crucial in fully defining Brequinar's role in the clinical management of this challenging disease. This guide serves as a foundational resource for researchers and drug developers working to advance differentiation-based therapies for acute myeloid leukemia.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]
The Selectivity of Brequinar Sodium for Mammalian DHODH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar sodium is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[4] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders. Brequinar's efficacy is rooted in its high selectivity for the mammalian form of this enzyme.
Mechanism of Action and Selectivity
Brequinar inhibits the activity of DHODH isolated from mammalian sources but does not affect the enzyme from yeast, bacteria, or Zymobacterium oroticum. This selectivity is a key feature of its therapeutic potential. Human DHODH is a flavin-dependent mitochondrial enzyme. It is located on the outer surface of the inner mitochondrial membrane, where it links pyrimidine biosynthesis to the electron transport chain.
Brequinar exerts its inhibitory effect by binding to a unique site on the mammalian enzyme that is distinct from the binding sites for either the substrate (dihydroorotate) or the cofactor (ubiquinone). Kinetic studies have shown that Brequinar is a competitive inhibitor with respect to ubiquinone and an uncompetitive inhibitor with respect to dihydroorotate. It binds within a hydrophobic tunnel that leads to the active site, which is believed to be the binding site for ubiquinone. The structural differences in this binding tunnel between mammalian and non-mammalian DHODH are responsible for Brequinar's selectivity.
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of DHODH by Brequinar in the pyrimidine biosynthesis pathway.
Quantitative Data on Brequinar's Inhibitory Activity
Brequinar is a highly potent inhibitor of human DHODH, with IC50 values in the low nanomolar range. Its potency can vary across different cell lines, likely due to differences in cellular uptake and metabolism.
| Target | Parameter | Value | Reference |
| Human DHODH | IC50 | 5.2 nM | |
| Human DHODH | IC50 | ~20 nM | |
| Human DHODH | IC50 | 4.5 nM | |
| L1210 DHODH | K'i | 5-8 nM | |
| MOLM-13 Cells (AML) | IC50 (Cell Proliferation) | Sub-nanomolar | |
| Various Leukemia Cell Lines | IC50 (Cell Proliferation) | 0.08 - 8.2 nM | |
| A-375 Cells | IC50 (Cell Proliferation) | 0.59 µM | |
| A549 Cells | IC50 (Cell Proliferation) | 4.1 µM |
Importantly, Brequinar shows minimal inhibition against a panel of over 400 kinases, highlighting its selectivity for DHODH.
Experimental Protocols
DHODH Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the IC50 of an inhibitor against recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator of DHODH activity.
Materials:
-
Recombinant human DHODH protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.
-
In a 96-well plate, add Brequinar at various concentrations. Include a DMSO vehicle control.
-
Add the recombinant DHODH enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the DCIP solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
DHODH Inhibition Assay Workflow
Caption: Workflow for determining the IC50 of a DHODH inhibitor.
Cell-Based Viability Assay
This protocol assesses the anti-proliferative effects of Brequinar on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MOLM-13)
-
Complete culture medium
-
This compound
-
96-well cell culture plate
-
Cell viability reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to stabilize for 24 hours.
-
Treat the cells with a range of concentrations of Brequinar for 72 hours. Include a DMSO vehicle control.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Uridine Rescue Experiment
This experiment confirms that the observed cytotoxicity is due to DHODH inhibition.
Procedure:
-
Repeat the cell-based viability assay as described above.
-
In a parallel set of wells, co-treat the cells with the same concentrations of Brequinar and a fixed concentration of uridine (e.g., 100 µM).
-
If the cytotoxic effect of Brequinar is due to DHODH inhibition, the addition of uridine should rescue the cells by replenishing the pyrimidine pool through the salvage pathway, resulting in a rightward shift of the IC50 curve.
Downstream Cellular Effects of DHODH Inhibition
The primary consequence of DHODH inhibition by Brequinar is the depletion of the intracellular pyrimidine nucleotide pool. This has several downstream effects on rapidly proliferating cells:
-
Cell Cycle Arrest: The lack of pyrimidines for DNA synthesis leads to an arrest in the S-phase of the cell cycle.
-
Induction of Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), DHODH inhibition can trigger cellular differentiation.
-
Apoptosis: Prolonged pyrimidine starvation can lead to programmed cell death.
-
Other Effects: Some studies have reported that Brequinar can inhibit protein tyrosine phosphorylation, although this is considered a secondary effect compared to its potent inhibition of DHODH.
Logical Flow of Brequinar's Cellular Impact
References
- 1. Brequinar - Wikipedia [en.wikipedia.org]
- 2. Inhibition of dihydroorotate dehydrogenase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacokinetic trial of this compound (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
Methodological & Application
Brequinar Sodium In Vitro Assay Protocol for AML Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the in vitro evaluation of Brequinar Sodium, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), against acute myeloid leukemia (AML) cell lines. Brequinar has demonstrated significant anti-leukemic activity by inducing differentiation and apoptosis in AML cells.[1][2][3] This protocol outlines methods for assessing cell viability, apoptosis, and differentiation, enabling researchers to consistently evaluate the efficacy of Brequinar and other DHODH inhibitors.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells that fail to differentiate.[4] A promising therapeutic strategy involves targeting the metabolic dependencies of leukemic cells.[1] One such target is the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine biosynthesis pathway. This compound is a selective and potent inhibitor of human DHODH. By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest, differentiation, and ultimately, apoptosis in AML cells. This application note provides standardized in vitro protocols to quantify the effects of Brequinar on AML cell lines.
Signaling Pathway of this compound (DHODH Inhibition)
This compound exerts its anti-leukemic effects by inhibiting DHODH, a key enzyme in the de novo pyrimidine synthesis pathway located in the inner mitochondrial membrane. This inhibition leads to the depletion of uridine monophosphate (UMP) and downstream pyrimidine nucleotides. The resulting pyrimidine starvation forces AML cells to halt RNA and DNA synthesis, inducing a state of metabolic stress that can trigger differentiation and apoptosis.
Caption: Brequinar inhibits DHODH, leading to pyrimidine starvation and subsequent effects.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and other DHODH inhibitors against various AML cell lines as reported in the literature.
Table 1: this compound Activity in AML Cell Lines
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| THP-1 | Differentiation | EC50 | 265 | |
| MOLM-14 | Differentiation | EC50 | ~100 | |
| U937 | Differentiation | ED50 | ~1000 | |
| THP-1 | Differentiation | ED50 | ~1000 | |
| HCT 116 | Cell Viability (MTT) | IC50 | 480 | |
| MIA PaCa-2 | Cell Viability (MTT) | IC50 | 680 |
Table 2: Comparative Activity of DHODH Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| ASLAN003 | THP-1 | Cell Viability | IC50 | 152 | |
| ASLAN003 | MOLM-14 | Cell Viability | IC50 | 582 | |
| ASLAN003 | KG-1 | Cell Viability | IC50 | 382 | |
| Emvododstat (PTC299) | Primary AML Blasts | Cell Viability | IC50 | ≤31 | |
| RP7214 | U937, HL-60, THP-1, KG-1 | Growth Inhibition | GI50 | 2400-7600 | |
| Dhodh-IN-1 | THP-1 | Differentiation | EC50 | 32.8 |
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound on AML cell lines.
Experimental Workflow Overview
Caption: Workflow for in vitro evaluation of this compound in AML cell lines.
Cell Culture
-
Cell Lines: THP-1, HL-60, MOLM-13, U937, KG-1, or other relevant AML cell lines.
-
Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in exponential growth phase.
Cell Viability Assay (MTT or WST-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed 5 x 10³ AML cells per well in a 96-well plate in a final volume of 100 µL.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of Brequinar to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
For WST-8 assay: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-8) using a microplate reader.
-
Calculate the concentration that inhibits growth by 50% (GI50) or reduces viability by 50% (IC50) by plotting the percentage of viable cells against the log concentration of Brequinar.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed AML cells in a 6-well plate at an appropriate density.
-
Treat the cells with this compound at various concentrations (e.g., 3 µM and 10 µM) for 72 hours.
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Differentiation Assay (CD11b Expression)
This assay measures the expression of the myeloid differentiation marker CD11b on the cell surface by flow cytometry.
-
Procedure:
-
Seed AML cells in a 12-well or 6-well plate.
-
Treat the cells with this compound for a specified time, typically 96 hours, to allow for differentiation.
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorochrome-conjugated anti-CD11b antibody for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
Determine the percentage of CD11b-positive cells and the mean fluorescence intensity.
-
Uridine Rescue Experiment
This experiment confirms that the effects of Brequinar are due to the inhibition of de novo pyrimidine synthesis.
-
Procedure:
-
Perform the cell viability or differentiation assay as described above.
-
In a parallel set of experiments, co-treat the cells with this compound and 50-100 µM uridine.
-
Assess whether the addition of uridine can reverse the effects of Brequinar on cell viability or differentiation. A successful rescue indicates that the observed phenotype is on-target.
-
Conclusion
The protocols described in this application note provide a robust framework for the in vitro characterization of this compound and other DHODH inhibitors in the context of AML. Consistent application of these methods will facilitate the comparison of data across different studies and aid in the preclinical development of novel anti-leukemic therapies targeting pyrimidine biosynthesis.
References
Determining the IC50 of Brequinar Sodium in HCT116 Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Brequinar Sodium in the HCT116 human colorectal carcinoma cell line. This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cancer cell proliferation.[1][2] This application note includes detailed protocols for cell culture, cytotoxicity assays, and data analysis, alongside a summary of reported IC50 values and a visual representation of the relevant signaling pathway.
Introduction
Cancer cells exhibit a high demand for nucleotides to sustain their rapid proliferation. The de novo pyrimidine biosynthesis pathway is a critical metabolic route for the synthesis of these essential building blocks of DNA and RNA. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, making it an attractive target for anticancer drug development.[3][4] this compound is a selective inhibitor of DHODH, and its efficacy in various cancer cell lines, including the colorectal cancer cell line HCT116, has been a subject of extensive research.[1] The determination of the IC50 value is a fundamental step in the preclinical evaluation of anticancer compounds, providing a quantitative measure of their potency. This document outlines a standardized protocol for assessing the IC50 of this compound in HCT116 cells using a colorimetric MTT assay.
Data Presentation
The following table summarizes the reported IC50 values for this compound in HCT116 cells from various studies. These values can serve as a reference for researchers performing similar experiments.
| Cell Line | Compound | Assay | Incubation Time | IC50 (µM) | Reference |
| HCT116 | This compound | MTT Assay | 48 hours | 4.12 | |
| HCT116 | This compound | Not Specified | Not Specified | 0.26 | |
| HCT116 | Brequinar derivative | MTT Assay | Not Specified | > 30 |
Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting the DHODH enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and inhibition of cell proliferation.
Experimental Protocols
This section provides detailed protocols for the maintenance of HCT116 cells and the determination of the IC50 of this compound using the MTT assay.
HCT116 Cell Culture
Materials:
-
HCT116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HCT116 cells in T-75 flasks with McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
IC50 Determination using MTT Assay
Materials:
-
HCT116 cells
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Experimental Workflow:
Protocol:
-
Cell Seeding: Trypsinize and count HCT116 cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells containing only medium.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in software like GraphPad Prism).
-
Conclusion
This application note provides a standardized and detailed methodology for determining the IC50 of this compound in HCT116 cells. The provided protocols and reference data will aid researchers in accurately assessing the cytotoxic potential of this DHODH inhibitor and will be valuable for further studies in drug development and cancer research. Adherence to these protocols will ensure the generation of reproducible and reliable data.
References
Application Notes and Protocols for Brequinar Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Brequinar Sodium, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), for cell culture applications. Adherence to these guidelines will ensure solution integrity and experimental reproducibility.
Introduction
This compound (also known as DuP-785 or NSC 368390) is a highly selective and potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation and inducing differentiation in certain cancer cell lines.[1] Its mechanism of action makes it a valuable tool for studying cancer metabolism, immunology, and virology.
Materials and Reagents
-
This compound powder (Molecular Weight: 397.35 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
-
Personal protective equipment (lab coat, gloves, safety glasses)
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties and Solubility
| Property | Value | Source(s) |
| Molecular Weight | 397.35 g/mol | |
| Solubility in DMSO | Up to 100 mM (39.73 mg/mL) | |
| Solubility in Water | Up to 100 mM (39.73 mg/mL) |
Table 2: Biological Activity
| Parameter | Value | Cell Line/System | Source(s) |
| IC₅₀ | ~20 nM | DHODH enzyme activity | |
| IC₅₀ | 5.2 nM | Human DHODH | |
| IC₅₀ | 0.26 µM | Cell proliferation | |
| ED₅₀ | ~1 µM | AML cell lines |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used solvent for cell culture experiments.
Protocol Steps:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.97 mg of this compound (Molecular Weight = 397.35 g/mol ).
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile conical tube.
-
Add the appropriate volume of sterile, cell culture grade DMSO. For a 10 mM stock, add 1 mL of DMSO for every 3.97 mg of powder.
-
Gently vortex or sonicate the solution to ensure complete dissolution. Some sources suggest that slight warming (e.g., to 60°C) may be necessary if precipitation is observed, however, for DMSO, ultrasonic treatment is generally sufficient.
-
-
Sterile Filtration:
-
To ensure the stock solution is free of any microbial contamination, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are stable for at least 6 months at -20°C and up to 1 year at -80°C.
-
Preparation of Working Solutions for Cell Culture
Protocol Steps:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution in Culture Medium:
-
Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare 10 mL of culture medium with a final this compound concentration of 1 µM, add 1 µL of the 10 mM stock solution to 10 mL of medium.
-
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells. Do not store diluted aqueous solutions for more than one day.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Brequinar Sodium treatment protocol for in vivo mouse models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Brequinar sodium, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), in mouse models. The following protocols and data have been synthesized from preclinical research to aid in the design and execution of experiments evaluating the efficacy of this compound.
Mechanism of Action
This compound targets DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidines required for DNA and RNA replication, particularly in rapidly proliferating cells such as cancer cells.[1] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidine nucleotides, leading to cell cycle arrest and apoptosis.[1][2]
Signaling Pathway of DHODH Inhibition
The primary signaling pathway affected by Brequinar is the de novo pyrimidine synthesis pathway. Inhibition of DHODH blocks the conversion of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis.
Quantitative Data Summary
The following tables summarize dosing and administration details from various preclinical studies using this compound in mouse models.
Table 1: this compound Dosing and Administration in In Vivo Mouse Models
| Mouse Strain | Tumor Model | Dosage | Administration Route | Frequency | Vehicle | Reference |
| C57BL/6J | B16F10 Melanoma | 10 mg/kg | Intraperitoneal (IP) | Daily | 0.9% NaCl | [3] |
| NOD-SCID | THP1 (AML) | 5 mg/kg | Intraperitoneal (IP) | Daily | Not Specified | |
| NOD-SCID | THP1 (AML) | 15 mg/kg | Intraperitoneal (IP) | Every 3 days | Not Specified | |
| NSG | HCT 116 | 20 mg/kg | Intraperitoneal (IP) | 5 days on, 2 days off | 10% DMSO, 50% PEG400, 40% saline | |
| Nude | HeLa | 15 mg/kg | Not Specified | Not Specified | Not Specified | |
| Transgenic TH-MYCN | Neuroblastoma | 50 mg/kg | Intraperitoneal (IP) | Every 3 days | 30% PEG-400 in PBS | |
| Nude (BALB/c) | A549 | 50 mg/kg | Intraperitoneal (IP) | Daily on specified cycles | Not Specified |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Tumor Model | Treatment Group | Outcome | Reference |
| B16F10 Melanoma | Brequinar (10 mg/kg, daily IP) | Additive survival benefit when combined with dual immune checkpoint blockade (anti-CTLA-4 and anti-PD-1 antibodies). | |
| THP1 (AML) Xenograft | Brequinar (5 mg/kg daily or 15 mg/kg every 3 days) | Decreased tumor growth and increased expression of myeloid differentiation marker CD11b. | |
| Neuroblastoma (Transgenic & Xenograft) | Brequinar | Dramatically reduced tumor growth and extended survival. Curative in combination with temozolomide in the majority of transgenic mice. | |
| HeLa Xenograft | Brequinar (15 mg/kg) in combination with Cisplatin (7 mg/kg) | Synergistic inhibition of tumor growth. | |
| HCT 116 Xenograft | Brequinar (20 mg/kg) in combination with Dipyridamole (10 mg/kg) | Significant inhibition of tumor growth compared to vehicle control. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution or other appropriate vehicle (see Table 1)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
-
Sterile 0.22 µm syringe filter (optional)
Protocol:
-
Calculate the required amount of Brequinar based on the desired concentration and the total volume needed for the experiment.
-
Weigh the calculated amount of Brequinar powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile vehicle to the tube to achieve the desired final concentration. For example, for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL.
-
Vortex the solution thoroughly until the Brequinar is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
If necessary, filter the solution through a sterile 0.22 µm syringe filter.
-
Prepare the Brequinar solution fresh daily.
In Vivo Xenograft Efficacy Study
Materials:
-
Tumor cells (e.g., B16F10 melanoma cells)
-
Matrigel or other appropriate extracellular matrix
-
Female C57BL/6J mice (6-8 weeks old) or other appropriate strain
-
Prepared Brequinar solution
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Harvest and count the tumor cells.
-
Resuspend the cells in a 1:1 volume ratio of sterile PBS or culture medium and Matrigel.
-
Inject the cell suspension (e.g., 1 x 10^5 cells in 100 µL) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Weigh each mouse to determine the exact injection volume.
-
Administer Brequinar (e.g., 10 mg/kg) or vehicle via intraperitoneal (IP) injection daily, or as per the determined schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Caption: Workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols: Utilizing Brequinar Sodium in Combination with 5-Fluorouracil for Enhanced Antitumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental methodologies for combining Brequinar Sodium with 5-fluorouracil (5-FU) in cancer research. The protocols outlined below are based on preclinical and clinical findings and are intended to serve as a guide for further investigation into this synergistic drug combination.
Scientific Rationale
This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] By blocking DHODH, Brequinar depletes the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[3][4] 5-fluorouracil, a widely used chemotherapeutic agent, exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.[3]
The combination of Brequinar and 5-FU is based on the principle of biochemical modulation. Pre-treatment with Brequinar enhances the antitumor activity of 5-FU by depleting the pyrimidine pools that would otherwise compete with 5-FU metabolites for their cytotoxic targets. This synergistic interaction has been observed in various preclinical models, particularly in colon cancer. The efficacy of this combination can be influenced by intracellular uridine concentrations, which can reverse the effects of Brequinar.
Signaling Pathways and Mechanism of Action
The synergistic effect of Brequinar and 5-fluorouracil is achieved through a dual blockade of pyrimidine metabolism.
References
- 1. In vitro and in vivo studies on the combination of this compound (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo studies on the combination of this compound (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cells Treated with Brequinar Sodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar Sodium is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By blocking DHODH, Brequinar depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA.[1] This depletion leads to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis, making Brequinar a compound of significant interest in cancer therapy and immunosuppression.[1][3]
Flow cytometry is an indispensable tool for elucidating the cellular responses to Brequinar treatment. This powerful technique allows for the rapid, quantitative analysis of individual cells within a population, providing detailed insights into the effects of the compound on cell cycle progression and apoptosis. These application notes provide detailed protocols for the analysis of Brequinar-treated cells using flow cytometry.
Mechanism of Action of this compound
This compound exerts its cytotoxic and cytostatic effects by targeting the fourth enzyme in the de novo pyrimidine synthesis pathway, DHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. Inhibition of DHODH leads to a stall in cell-cycle progression, often in the G1 or S phase, as the necessary building blocks for DNA replication are unavailable. Prolonged pyrimidine starvation can ultimately trigger programmed cell death, or apoptosis.
Figure 1: Brequinar's inhibition of DHODH and downstream effects.
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound on cultured cells. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Experimental Workflow Overview
Figure 2: General workflow for flow cytometry analysis.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Cultured cells treated with this compound and vehicle control.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
70% Ethanol, ice-cold.
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cultured cells treated with this compound and vehicle control.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
1X Annexin V Binding Buffer.
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) solution (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on the cell cycle and apoptosis in different cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Neuroblastoma Cell Lines
| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| SK-N-AS | Control | 60.5 | 25.2 | 14.3 |
| Brequinar (IC50) | 75.1 | 10.3 | 14.6 | |
| SK-N-BE(2)C | Control | 45.8 | 38.1 | 16.1 |
| Brequinar (IC50) | 43.2 | 48.9 | 7.9 |
Note: Data is representative and illustrates the potential for G1 arrest in some cell lines (SK-N-AS) and S-phase arrest in others (SK-N-BE(2)C) upon DHODH inhibition. Actual values may vary based on experimental conditions.
Table 2: Induction of Apoptosis by this compound in Cervical Cancer Cell Lines
| Cell Line | Treatment (48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| CaSki | Control | 95.2 | 2.5 | 2.3 |
| Brequinar (0.7 µM) | 85.6 | 8.9 | 5.5 | |
| HeLa | Control | 96.1 | 1.8 | 2.1 |
| Brequinar (0.3 µM) | 88.3 | 7.2 | 4.5 |
Note: Data is illustrative of the pro-apoptotic effects of Brequinar. A study reported a 2.94-fold increase in PI-positive CaSki cells and a 2.32-fold increase in PI-positive HeLa cells with Brequinar treatment.
Conclusion
Flow cytometry is a critical tool for characterizing the cellular effects of DHODH inhibitors like this compound. The protocols and representative data presented here provide a foundation for researchers to investigate the impact of Brequinar on cell cycle progression and apoptosis in various cell types. Such analyses are vital for the preclinical and clinical development of Brequinar and other targeted cancer therapies.
References
- 1. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Brequinar Sodium: A Powerful Tool for Interrogating Cancer's Metabolic Dependencies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways frequently upregulated in cancer is the de novo synthesis of pyrimidines, the essential building blocks for DNA and RNA. Brequinar Sodium is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in this pathway.[1][2] By targeting DHODH, this compound effectively depletes the cellular pyrimidine pool, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This makes this compound an invaluable research tool for studying the reliance of various cancers on de novo pyrimidine synthesis and for exploring novel therapeutic strategies that exploit this metabolic vulnerability.
These application notes provide detailed protocols for utilizing this compound to investigate metabolic pathways in cancer, including methods for assessing its impact on cell viability and for analyzing the resulting metabolic shifts through mass spectrometry.
Mechanism of Action
This compound exerts its biological effects by inhibiting dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine synthesis pathway.[3][4] DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[5] Inhibition of DHODH by this compound leads to a rapid depletion of the intracellular pool of pyrimidines, including uridine and cytidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. This pyrimidine starvation selectively impacts rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide precursors.
dot
Caption: this compound inhibits DHODH, a key enzyme in pyrimidine synthesis.
Quantitative Data
The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines. This variability can reflect the differential reliance of cancer cells on the de novo pyrimidine synthesis pathway versus the salvage pathway.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| A-375 | Melanoma | 0.59 | MTT | |
| A549 | Lung Carcinoma | 4.1 | MTT | |
| HCT 116 | Colon Cancer | 0.480 ± 0.14 | MTT | |
| HT-29 | Colon Cancer | >25 | MTT | |
| MIA PaCa-2 | Pancreatic Cancer | 0.680 ± 0.25 | MTT | |
| HL-60 | Leukemia | 0.0044 | Cell Growth |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
Cell Viability and Proliferation Assays
Assessing the effect of this compound on cancer cell viability and proliferation is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are reliable colorimetric methods for this purpose.
dot
Caption: Workflow for determining cell viability after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO or PBS)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO or PBS used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results and determine the IC50 value using a suitable software.
Metabolite Extraction and LC-MS/MS Analysis
To understand the direct metabolic consequences of DHODH inhibition by this compound, it is essential to quantify the changes in intracellular metabolite levels. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for this purpose.
dot
Caption: Experimental workflow for metabolomic analysis of this compound-treated cells.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency. Treat the cells with this compound at a relevant concentration (e.g., at or slightly above the IC50) and for a specific duration (e.g., 24 hours). Include vehicle-treated controls.
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well/dish to quench metabolic activity.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol) and inject it into the LC-MS/MS system. The specific chromatographic and mass spectrometric conditions will need to be optimized for the detection of pyrimidine pathway metabolites.
-
Data Analysis: Process the raw LC-MS/MS data using appropriate software to identify and quantify metabolites. A significant increase in dihydroorotate and a decrease in orotate and downstream pyrimidine nucleotides are expected upon this compound treatment.
Expected Outcomes and Interpretation
Treatment of sensitive cancer cells with this compound is expected to yield the following results:
-
Reduced Cell Viability and Proliferation: A dose-dependent decrease in cell viability, allowing for the determination of an IC50 value.
-
Accumulation of Dihydroorotate: Inhibition of DHODH will cause the accumulation of its substrate, dihydroorotate.
-
Depletion of Downstream Pyrimidines: A significant reduction in the levels of orotate, UMP, UDP, UTP, and CTP.
-
Cell Cycle Arrest: Depletion of pyrimidines will lead to an S-phase arrest in the cell cycle due to the inability to synthesize sufficient DNA for replication.
These outcomes confirm the on-target activity of this compound and highlight the dependence of the studied cancer cells on the de novo pyrimidine synthesis pathway. The degree of sensitivity to this compound can be used to stratify cancer cell lines and may correlate with the expression levels of DHODH or the activity of the pyrimidine salvage pathway.
Conclusion
This compound is a powerful chemical probe for elucidating the role of de novo pyrimidine synthesis in cancer cell metabolism. The protocols outlined in these application notes provide a framework for researchers to investigate the metabolic vulnerabilities of cancer cells and to explore the therapeutic potential of targeting this essential pathway. By combining cell-based assays with advanced metabolomic techniques, a comprehensive understanding of this compound's mechanism of action and its effects on cancer cell physiology can be achieved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Re-evaluation of this compound, a dihydroorotate dehydrogenase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Brequinar Sodium to Potentially Modulate Lentiviral Transduction Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a cornerstone of gene therapy and cellular engineering, enabling stable and long-term transgene expression in a wide range of dividing and non-dividing cells.[1][2] Optimizing transduction efficiency is a critical step in achieving robust and reproducible results, particularly in hard-to-transduce primary cells and for applications requiring high levels of gene expression. Brequinar Sodium is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3] By blocking the synthesis of pyrimidines, essential building blocks for DNA and RNA, Brequinar can arrest cell proliferation and has demonstrated antiviral and immunosuppressive properties.[4][5]
These application notes explore the potential use of this compound as a small molecule modulator of lentiviral transduction. The central hypothesis is that by transiently altering the cellular metabolic state through the inhibition of pyrimidine synthesis, this compound may influence the efficiency of lentiviral vector transduction. This document provides detailed protocols for determining the optimal concentration of this compound, performing lentiviral transduction in its presence, and assessing the impact on transduction efficiency and cell viability.
Mechanism of Action: this compound and Pyrimidine Synthesis
This compound targets and inhibits DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of uridine and cytidine nucleotides, which are vital for DNA and RNA synthesis. By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily at the S-phase. Rapidly dividing cells, which have a high demand for nucleotides, are particularly sensitive to the effects of DHODH inhibition. The antiviral activity of Brequinar is also attributed to the depletion of pyrimidines, which are required for viral genome replication.
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
To evaluate the effect of this compound on lentiviral transduction, it is crucial to first determine the optimal, sub-toxic concentration for the target cells. This is achieved by performing a dose-response cytotoxicity assay.
Materials:
-
Target cells (e.g., HEK293T, Jurkat, or primary cells)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom black plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a 10 mM stock solution.
-
Sterile-filter the stock solution and store in aliquots at -20°C.
-
-
Cell Seeding:
-
Seed target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-40,000 cells/well for suspension cells).
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A suggested starting range is 1 nM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest Brequinar dose).
-
Remove the old medium from the cells and add 100 µL of the Brequinar-containing medium to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
For subsequent transduction experiments, use concentrations at and below the IC20 (the concentration that inhibits 20% of cell growth) to minimize cytotoxicity.
-
Protocol 2: Lentiviral Transduction in the Presence of this compound
This protocol describes the transduction of target cells with a lentiviral vector expressing a reporter gene (e.g., Green Fluorescent Protein, GFP) in the presence of a predetermined sub-toxic concentration of this compound.
Materials:
-
Target cells
-
Complete cell culture medium
-
Lentiviral particles (e.g., expressing GFP)
-
This compound (at the determined optimal concentration)
-
Polybrene (8 mg/mL stock solution)
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction (e.g., 5 x 10⁴ cells/well for adherent cells; 2 x 10⁵ cells/well for suspension cells).
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Pre-treatment with this compound (Optional Timing):
-
The timing of Brequinar addition may be critical. It is recommended to test different pre-incubation times (e.g., 2, 6, or 12 hours) before adding the lentivirus.
-
Add the optimal sub-toxic concentration of this compound to the cells.
-
-
Transduction:
-
Prepare the transduction medium containing the desired Multiplicity of Infection (MOI) of the lentiviral vector and Polybrene at a final concentration of 4-8 µg/mL.
-
If not pre-treating, this compound can be added concurrently with the virus.
-
For suspension cells, a "spinoculation" step (centrifugation of the plate at 800-1200 x g for 30-90 minutes at 32°C) can be performed to enhance transduction efficiency.
-
Incubate the cells with the virus and this compound for 12-24 hours.
-
-
Post-Transduction:
-
After the incubation period, remove the virus-containing medium and replace it with fresh complete culture medium (without Brequinar, unless continuous exposure is being tested).
-
Continue to culture the cells for 48-72 hours to allow for transgene expression.
-
-
Assessment of Transduction Efficiency:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Include a non-transduced control and a transduced control (without Brequinar) for comparison.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Target Cells
| Brequinar Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 100 | 82.1 ± 7.3 |
| 1000 (1 µM) | 55.4 ± 8.9 |
| 10000 (10 µM) | 12.6 ± 3.5 |
Note: The data presented are for illustrative purposes only and will vary depending on the cell type and experimental conditions.
Table 2: Effect of this compound on Lentiviral Transduction Efficiency
| Treatment Group | % GFP-Positive Cells (Mean ± SD) |
| Non-Transduced Control | 0.1 ± 0.05 |
| Transduced Control (No Brequinar) | 35.2 ± 3.1 |
| Transduced + Brequinar (IC10) | 45.8 ± 4.5 |
| Transduced + Brequinar (IC20) | 42.1 ± 3.9 |
Note: The data presented are for illustrative purposes only and will vary depending on the cell type, virus, and Brequinar concentration used.
Visualization of Experimental Workflow
The following diagram outlines the experimental workflow for investigating the effect of this compound on lentiviral transduction.
Caption: Experimental workflow for evaluating the effect of this compound on lentiviral transduction.
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive framework for investigating the potential of this compound to modulate lentiviral transduction efficiency. By carefully titrating the concentration of Brequinar to minimize cytotoxicity and optimizing the timing of its application, researchers may uncover novel insights into the interplay between cellular metabolism and lentiviral entry and integration. The findings from these studies could contribute to the development of more efficient gene delivery strategies for research and therapeutic applications. It is important to note that the effects of Brequinar on lentiviral transduction may be cell-type specific and require empirical optimization for each experimental system.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Suppression of pyrimidine biosynthesis by targeting DHODH enzyme robustly inhibits rotavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Brequinar Sodium application in organ transplant rejection studies
Application Notes: Brequinar Sodium in Organ Transplant Rejection
Introduction this compound (BQR), a 4-quinoline carboxylic acid derivative, is a potent immunosuppressive agent investigated for its efficacy in preventing organ transplant rejection.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3] By blocking this pathway, this compound selectively targets rapidly proliferating cells, such as activated T and B lymphocytes, which are key mediators of the immune response leading to graft rejection.[2][4] This targeted antiproliferative activity makes it a valuable compound for study in both allograft and xenograft transplantation models, particularly in combination with other immunosuppressive agents like cyclosporine.
Mechanism of Action The immunosuppressive effect of this compound is rooted in its ability to halt the synthesis of essential building blocks for DNA and RNA. Activated lymphocytes rely heavily on the de novo pyrimidine pathway to produce the nucleotides required for their clonal expansion. This compound specifically inhibits DHODH, the fourth enzyme in this pathway, which catalyzes the conversion of dihydroorotate to orotate. This blockade leads to a depletion of the intracellular pyrimidine pool, causing cell cycle arrest and preventing the proliferation of T and B cells that mediate graft rejection. This mechanism is distinct from calcineurin inhibitors like cyclosporine, which target early T-cell activation signaling. The inhibitory effects of Brequinar can be reversed by the addition of exogenous uridine, which can replenish the pyrimidine pool via the salvage pathway.
Caption: this compound inhibits DHODH in the de novo pyrimidine pathway.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Activity of this compound
| Assay | System | Brequinar Concentration | Effect | Citation(s) |
|---|---|---|---|---|
| Mixed Lymphocyte Response | Allogeneic ACI and LEW rat strains | IC50: 150 ng/mL | Inhibition of lymphocyte proliferation | |
| Mitogen-Stimulated Activation | PHA-stimulated human PBMCs | Starts at 1 µM (10⁻⁶ M) | Dose-dependent inhibition of activation | |
| T-Cell Proliferation | αCD3/CD28-stimulated human T-cells | 50 nM | 37% reduction in proliferation | |
| T-Cell Proliferation | αCD3/CD28-stimulated human T-cells | 100 nM | 84% reduction in proliferation | |
| Ehrlich Ascites Tumor Cells | In vitro culture | IC50: 0.25 µM | Inhibition of proliferation |
| L1210 DHODH Inhibition | Isolated enzyme | Ki': 5-8 nM | Mixed inhibition kinetics | |
Table 2: In Vivo Efficacy of this compound Monotherapy in Rodent Transplant Models
| Transplant Model | Animal Strain Combination | Dosage | Outcome | Citation(s) |
|---|---|---|---|---|
| Heterotopic Heart Allograft | ACI → LEW Rat | 12-24 mg/kg, PO, 3x/week | Grafts not rejected during 30-day treatment period | |
| Orthotopic Liver Allograft | ACI → LEW Rat | 12 mg/kg, PO (30 days) | 50-90% of recipients achieve permanent graft acceptance (>250 days) | |
| Heterotopic Kidney Allograft | ACI → LEW Rat | 12 mg/kg, PO (30 days) | 50-90% of recipients achieve permanent graft acceptance | |
| Heterotopic Heart Allograft | DA x LEW Rat | 3 mg/kg, PO, 3x/week | Moderately improved graft survival |
| Hamster-to-Rat Xenograft | Hamster → LEW Rat | 3 mg/kg/day | Minimally effective, median survival of 5.5 days | |
Table 3: In Vivo Efficacy of this compound in Combination Therapy | Transplant Model | Combination Drugs & Dosages | Outcome | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Heterotopic Heart Allograft | BQR (3 mg/kg, 3x/week) + Cyclosporine (2.5 mg/kg/day) | Synergistic effect; mean graft survival prolonged to 31 days vs. 10-16 days for monotherapy | | | Hamster-to-Rat Xenograft | BQR (3 mg/kg/day) + Cyclosporine (10 mg/kg/day) | Potent synergistic interaction; median graft survival >100 days | | | Heterotopic Heart Allograft | BQR (3 mg/kg, 3x/week) + Leflunomide (5 mg/kg) | Prolonged graft survival (median survival 14 days) | | | Heterotopic Heart Allograft | BQR (3 mg/kg, 3x/week) + Tacrolimus (0.5 mg/kg) | Prolonged graft survival (median survival 14 days) | |
Experimental Protocols
Protocol 1: In Vitro Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the inhibitory effect of this compound on T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Spleens from two different rat strains (e.g., ACI and LEW)
-
RPMI-1640 medium with L-glutamine, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol.
-
Ficoll-Paque for lymphocyte isolation.
-
This compound stock solution (dissolved in DMSO or appropriate vehicle).
-
[³H]-thymidine (1 µCi/well).
-
96-well round-bottom culture plates.
-
Cell harvester and liquid scintillation counter.
Methodology:
-
Cell Preparation:
-
Aseptically harvest spleens from ACI (stimulator) and LEW (responder) rats.
-
Prepare single-cell suspensions by gently teasing the spleens apart in culture medium.
-
Isolate splenocytes by density gradient centrifugation using Ficoll-Paque.
-
Wash the isolated cells twice with culture medium.
-
Inactivate the stimulator cells (ACI) by treating with Mitomycin C (50 µg/mL) for 30 minutes at 37°C, followed by three washes to remove residual Mitomycin C.
-
Resuspend both responder and stimulator cells to a final concentration of 2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of responder cells (LEW, 2 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium and add 50 µL to the appropriate wells. Include a vehicle control.
-
Add 50 µL of stimulator cells (ACI, 1 x 10⁵ cells) to the wells.
-
Final volume in each well should be 200 µL. Set up control wells with responder cells alone.
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.
-
On day 5, pulse each well with 1 µCi of [³H]-thymidine.
-
Incubate for an additional 18-24 hours.
-
-
Data Collection and Analysis:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).
-
Calculate the percentage of inhibition for each Brequinar concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the Brequinar concentration.
-
Protocol 2: Rodent Heterotopic Cardiac Allograft Model
Objective: To evaluate the efficacy of this compound in prolonging cardiac allograft survival in a rat model.
Materials:
-
Donor (e.g., ACI) and recipient (e.g., LEW) rats.
-
Surgical instruments for microsurgery.
-
Anesthetic (e.g., isoflurane).
-
This compound for oral gavage.
-
Saline or vehicle for control group.
-
Suture material (e.g., 8-0 or 10-0 nylon).
Methodology:
-
Animal Preparation:
-
Anesthetize both donor and recipient rats.
-
Prepare the surgical area on the abdomen of the recipient rat by shaving and sterilizing the skin.
-
-
Donor Heart Procurement:
-
Perform a median sternotomy on the donor rat.
-
Heparinize the donor via the inferior vena cava (IVC).
-
Ligate the IVC and pulmonary veins.
-
Transect the aorta and pulmonary artery.
-
Flush the heart with cold saline and carefully excise it.
-
-
Heterotopic Transplantation:
-
Make a midline abdominal incision in the recipient rat.
-
Perform end-to-side anastomoses of the donor aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's IVC.
-
Once anastomoses are complete, release the vascular clamps to allow perfusion of the donor heart.
-
Confirm viability by observing the heart beating within the abdominal cavity.
-
Close the abdominal wall and skin.
-
-
Post-Operative Care and Drug Administration:
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Administer this compound via oral gavage according to the predetermined schedule (e.g., 12 mg/kg, three times a week). The control group receives the vehicle on the same schedule. Combination therapy groups would receive Brequinar and a second agent (e.g., cyclosporine).
-
-
Graft Survival Monitoring:
-
Monitor graft function daily by gentle abdominal palpation to assess the heartbeat of the transplanted organ.
-
Rejection is defined as the complete cessation of a palpable heartbeat.
-
The day of rejection is recorded, and graft survival time is calculated.
-
-
Endpoint Analysis:
-
At the time of rejection or study termination, euthanize the recipient and perform a necropsy.
-
Harvest the transplanted heart for histological analysis to confirm rejection, characterized by lymphocyte infiltration, myocyte damage, and vasculitis.
-
Caption: Experimental workflow for a rodent cardiac allograft study.
References
- 1. THE ANTILYMPHOCYTIC ACTIVITY OF this compound AND ITS POTENTIATION BY CYTIDINE: Effects On Lymphocyte Proliferation and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of dihydroorotate dehydrogenase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel mechanisms of this compound immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Brequinar Sodium in Enterovirus Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide range of human and mammalian diseases, from mild respiratory illnesses to severe and potentially fatal conditions like poliomyelitis, myocarditis, and encephalitis.[1][2] The lack of FDA-approved antiviral therapies for most enterovirus infections underscores the urgent need for novel drug development.[2][3] Brequinar Sodium, a potent and selective inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH), has emerged as a promising broad-spectrum antiviral agent.[3] Originally developed as an immunosuppressant and anticancer drug, its ability to inhibit the replication of various RNA viruses, including enteroviruses, has garnered significant attention in the field of virology.
These application notes provide a comprehensive overview of the experimental use of this compound in enterovirus replication studies, including its mechanism of action, quantitative data on its antiviral activity, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its antiviral effect by targeting a crucial host cell metabolic pathway: de novo pyrimidine biosynthesis. Viruses, being obligate intracellular parasites, rely heavily on the host cell's machinery and metabolic resources for their replication. Enteroviruses, with their RNA genomes, require a substantial supply of ribonucleotides to synthesize new viral RNA.
Brequinar specifically inhibits dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway. This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides (cytidine and thymidine). By blocking DHODH, Brequinar effectively depletes the intracellular pool of pyrimidines, thereby starving the virus of the necessary building blocks for genome replication. The antiviral activity of Brequinar can be reversed by the addition of exogenous uridine, which bypasses the DHODH-mediated step and replenishes the pyrimidine pool, confirming this specific mechanism of action.
Quantitative Data Summary
The antiviral potency of this compound against various enteroviruses has been quantified through in vitro studies. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are key parameters to evaluate the effectiveness and safety of an antiviral compound.
| Parameter | Enterovirus 71 (EV71) | Enterovirus 70 (EV70) | Coxsackievirus B3 (CVB3) | Host Cell Line | Reference |
| IC50 | 82.40 nM | 29.26 nM | 35.14 nM | RD Cells | |
| CC50 | > 10 µM | Not Reported | Not Reported | RD Cells | |
| Selectivity Index (SI = CC50/IC50) | > 121.36 | Not Reported | Not Reported | RD Cells |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-enterovirus activity of this compound.
Experimental Workflow
Cell Viability (Cytotoxicity) Assay using MTT
This protocol is to determine the concentration of this compound that is toxic to the host cells, yielding the CC50 value.
Materials:
-
Host cells (e.g., RD or Vero cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the different Brequinar concentrations to the wells in triplicate. Include wells with medium only (no cells) as a blank and wells with cells and medium without Brequinar as a cell control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control. The CC50 is the concentration of Brequinar that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is used to determine the IC50 of Brequinar by quantifying the reduction in infectious virus particles.
Materials:
-
Confluent monolayer of host cells (e.g., Vero or RD cells) in 6-well or 12-well plates
-
Enterovirus stock with a known titer (PFU/mL)
-
This compound serial dilutions in assay medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 2x MEM containing 4% FBS mixed 1:1 with 1.5% agarose or Avicel)
-
Formaldehyde solution (e.g., 10%) for fixation
-
Crystal violet solution (e.g., 0.5-1%) for staining
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a dilution of enterovirus that will produce 50-100 plaques per well and incubate for 1 hour at 37°C to allow for virus adsorption.
-
During incubation, prepare the overlay medium containing various concentrations of this compound.
-
After the adsorption period, remove the virus inoculum and gently add 2-3 mL of the Brequinar-containing overlay medium to each well.
-
Allow the overlay to solidify at room temperature and then incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible.
-
Fix the cells by adding formaldehyde solution and incubate for at least 1 hour.
-
Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 5-10 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each Brequinar concentration compared to the virus control (no Brequinar). The IC50 is the concentration of Brequinar that reduces the number of plaques by 50%.
Viral RNA Quantification by RT-qPCR
This protocol quantifies the amount of viral RNA to assess the effect of Brequinar on viral replication.
Materials:
-
Host cells seeded in 24-well or 48-well plates
-
Enterovirus
-
This compound
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
RT-qPCR reagents (e.g., one-step RT-qPCR kit)
-
Primers and probe specific for the target enterovirus (often targeting the conserved 5' UTR)
-
Real-time PCR instrument
Procedure:
-
Seed host cells in appropriate plates and allow them to attach overnight.
-
Infect the cells with enterovirus at a specified multiplicity of infection (MOI), for example, an MOI of 0.5.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing different concentrations of this compound.
-
Incubate the plates for 24 hours at 37°C.
-
Harvest the cell supernatant or total intracellular RNA.
-
Extract viral RNA using a commercial kit according to the manufacturer's instructions.
-
Perform one-step RT-qPCR. A typical thermal cycling profile would be:
-
Reverse transcription: 50°C for 10-30 minutes.
-
Initial denaturation: 95°C for 1-10 minutes.
-
PCR cycling (40-45 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute.
-
-
Quantify the viral RNA levels using a standard curve generated from a known quantity of viral RNA or plasmid DNA.
-
Analyze the data to determine the reduction in viral RNA copies in Brequinar-treated samples compared to the untreated virus control.
Uridine Rescue Assay
This experiment is crucial to confirm that Brequinar's antiviral activity is due to the inhibition of pyrimidine biosynthesis.
Procedure:
-
Follow the protocol for the Plaque Reduction Assay or Viral RNA Quantification by RT-qPCR.
-
In parallel, set up identical experimental conditions with the addition of a constant concentration of exogenous uridine (e.g., 20 µM to 2 mM) to the medium along with the different concentrations of this compound.
-
Assess the antiviral effect of Brequinar in the presence and absence of uridine.
-
A significant reversal of the antiviral activity in the presence of uridine indicates that Brequinar's mechanism of action is indeed the inhibition of the de novo pyrimidine biosynthesis pathway.
References
Application Notes and Protocols: Colony Formation Assay with Brequinar Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term proliferative capacity of single cells and the cytotoxic or cytostatic effects of therapeutic agents. This document provides a detailed protocol for conducting a colony formation assay to evaluate the efficacy of Brequinar Sodium, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis. Inhibition of this pathway by this compound leads to the depletion of pyrimidines, thereby arresting cell proliferation and preventing colony formation. These application notes are designed to guide researchers in the setup, execution, and analysis of this assay.
Mechanism of Action: this compound
This compound targets and inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[2][3] By blocking this essential step, this compound effectively depletes the intracellular pool of pyrimidines necessary for the synthesis of DNA and RNA.[1] Consequently, rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides, are unable to replicate their genetic material and proliferate, leading to cell cycle arrest and a reduction in colony-forming ability.[2]
Data Presentation
Table 1: Recommended Cell Seeding Densities for Colony Formation Assays
| Cell Line | Seeding Density (cells/well) | Plate Format | Reference |
| HCT-116 (Colon Cancer) | 200 - 500 | 96-well | |
| HT-29 (Colon Cancer) | 200 - 500 | 96-well | |
| MIA PaCa-2 (Pancreatic Cancer) | 200 - 500 | 96-well | |
| LS174T (Colorectal Cancer) | 500 | 6-well | |
| General Recommendation | 100 - 1000 | 6-well |
Table 2: this compound Treatment Parameters
| Cell Line | Brequinar Concentration Range | Treatment Duration | Notes | Reference |
| HCT-116 | 0.1 µM - 10 µM | Continuous (5-7 days) or 24 hours | HCT-116 is highly sensitive to Brequinar. | |
| CaSki (Cervical Cancer) | 0.1 µM - 1 µM | 48 - 72 hours | IC50 ~0.747 µM (48h), ~0.228 µM (72h). | |
| HeLa (Cervical Cancer) | 0.1 µM - 1 µM | 48 - 72 hours | IC50 ~0.338 µM (48h), ~0.156 µM (72h). | |
| Various Cancer Lines | Up to 50 µM | Continuous or short-term | Concentration should be optimized based on cell sensitivity. |
Table 3: Representative Quantitative Data of this compound Effect on Colony Formation
| Cell Line | Brequinar Concentration | % Inhibition of Colony Formation (Approximate) | Reference |
| HCT-116 | 2.5 µM | ~100% | |
| HCT-116 | 5 µM | >95% (in combination with Dipyridamole) | |
| HT-29 | 5 µM | ~50-70% | |
| MIA PaCa-2 | 5 µM | ~50-70% |
Experimental Protocols
Materials
-
Cell line of interest (e.g., HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO or appropriate solvent)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 96-well tissue culture plates
-
Fixation solution: 4% paraformaldehyde in PBS or Methanol
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
-
Humidified incubator (37°C, 5% CO2)
-
Microscope and imaging system
Protocol for Adherent Cell Lines
-
Cell Seeding:
-
Harvest and count cells to ensure a single-cell suspension.
-
Seed the cells into 6-well or 96-well plates at the predetermined density (refer to Table 1). Ensure even distribution of cells within the wells.
-
Incubate the plates overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Carefully remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
The treatment can be continuous (for the entire duration of colony growth) or for a shorter period (e.g., 24 hours), after which the drug-containing medium is replaced with fresh medium.
-
-
Incubation for Colony Formation:
-
Return the plates to the incubator and culture for 7-14 days. The incubation time depends on the doubling time of the cell line and should be sufficient for visible colonies (defined as >50 cells) to form in the control wells.
-
Monitor the plates periodically to avoid overgrowth in the control wells.
-
-
Fixation and Staining:
-
Once colonies in the control wells are of an appropriate size, gently wash the wells twice with PBS.
-
Fix the colonies by adding the fixation solution and incubating for 15-30 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add the crystal violet staining solution to each well, ensuring the colonies are fully covered. Incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with water until the background is clear.
-
-
Colony Counting and Analysis:
-
Allow the plates to air dry.
-
Count the number of colonies in each well. This can be done manually using a microscope or by using an automated colony counter or imaging software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.
Experimental Workflow Diagram
Caption: Workflow of the colony formation assay with this compound treatment.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Brequinar Sodium Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Brequinar Sodium resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine).[3][4] These nucleotides are critical for DNA and RNA synthesis. By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cell proliferation.[3]
Q2: My cancer cell line is showing resistance to Brequinar. What is the most common resistance mechanism?
A2: The most common mechanism of resistance to Brequinar is the upregulation of the pyrimidine salvage pathway. While Brequinar blocks the de novo synthesis of pyrimidines, cancer cells can compensate by importing extracellular pyrimidine nucleosides (like uridine) from the culture medium or host environment. This salvage pathway relies on nucleoside transporters, such as the equilibrative nucleoside transporters (ENTs), to bring in these precursors, which are then converted into nucleotides, thereby bypassing the DHODH inhibition.
Q3: How can I confirm if the pyrimidine salvage pathway is responsible for resistance in my cell line?
A3: A uridine rescue experiment is the most direct way to confirm this. If the cytotoxic or cytostatic effects of Brequinar on your cancer cell line are reversed by the addition of exogenous uridine to the culture medium, it strongly indicates that the resistance is mediated by the pyrimidine salvage pathway.
Q4: Are there other potential mechanisms of resistance to Brequinar?
A4: While the pyrimidine salvage pathway is the most prominent, other mechanisms could contribute to resistance. These may include, but are not limited to:
-
Overexpression of DHODH: Increased levels of the target enzyme may require higher concentrations of Brequinar to achieve effective inhibition.
-
Mutations in DHODH: Alterations in the drug-binding site of the DHODH enzyme could reduce the binding affinity of Brequinar.
-
Alterations in downstream signaling pathways: Changes in pathways that regulate cell cycle and apoptosis, such as those involving c-Myc and p21, may confer resistance.
Q5: What is a typical IC50 value for Brequinar in sensitive cancer cell lines?
A5: The IC50 value for Brequinar can vary significantly between different cancer cell lines. However, in sensitive cell lines, IC50 values are often in the low nanomolar to low micromolar range. For example, the IC50 for human DHODH is approximately 5.2 nM. In cell-based assays, sensitive lines like HCT-116 have shown IC50 values in the low micromolar range.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value or Complete Lack of Response to Brequinar
Possible Cause 1: Uridine in Culture Medium
-
Explanation: Standard fetal bovine serum (FBS) contains physiological levels of uridine, which can fuel the pyrimidine salvage pathway and mask the effect of Brequinar.
-
Troubleshooting Steps:
-
Use Dialyzed FBS: Switch to dialyzed FBS, which has small molecules like uridine removed.
-
Uridine-Free Medium: If possible, use a custom-formulated medium that is devoid of uridine.
-
Uridine Rescue Control: As a control, add back a known concentration of uridine (e.g., 10-100 µM) to confirm that the observed effect of Brequinar is on-target and can be rescued. A physiological concentration of uridine is around 5 µM.
-
Possible Cause 2: Intrinsic or Acquired Resistance
-
Explanation: The cell line may have a highly active pyrimidine salvage pathway or other resistance mechanisms.
-
Troubleshooting Steps:
-
Literature Review: Check published literature to see if your cell line is known to be resistant to DHODH inhibitors.
-
Combination Therapy: Test Brequinar in combination with an inhibitor of the pyrimidine salvage pathway, such as the ENT inhibitor dipyridamole.
-
Molecular Analysis: Use Western blotting to assess the protein levels of DHODH and key enzymes in the salvage pathway, such as Uridine-Cytidine Kinase 2 (UCK2).
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Cell Seeding Density
-
Explanation: High cell density can increase the demand for pyrimidines and alter the microenvironment, potentially affecting drug sensitivity.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a titration experiment to find the optimal seeding density where cells are in a logarithmic growth phase for the duration of the experiment.
-
Consistent Plating: Ensure a homogenous cell suspension and use calibrated pipettes for consistent cell numbers in each well.
-
Possible Cause 2: Reagent Variability
-
Explanation: Different lots of FBS, media, or the Brequinar compound itself can introduce variability.
-
Troubleshooting Steps:
-
Record Lot Numbers: Keep detailed records of the lot numbers for all reagents used.
-
Validate New Reagents: When starting with a new lot of a critical reagent, perform a small-scale validation experiment to compare its performance with the previous lot.
-
Quantitative Data Summary
The following table summarizes the IC50 values of Brequinar in various cancer cell lines, highlighting the differences between sensitive and resistant lines.
| Cell Line | Cancer Type | Brequinar IC50 (µM) | Sensitivity | Reference |
| HCT-116 | Colon Carcinoma | 0.015 | Sensitive | |
| HT-29 | Colon Carcinoma | > 50 | Resistant | |
| MIA PaCa-2 | Pancreatic Carcinoma | > 50 | Resistant | |
| SH-SY5Y | Neuroblastoma | Low nM range | Sensitive | |
| SH-EP | Neuroblastoma | Highly Resistant | Resistant | |
| A-375 | Melanoma | 0.59 | Sensitive | |
| A549 | Lung Carcinoma | 4.1 | Moderately Sensitive |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of Brequinar.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of Brequinar in culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the overnight culture medium and add 100 µL of the 2X Brequinar dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for DHODH and UCK2 Expression
-
Cell Lysis: Treat cells with Brequinar as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHODH, UCK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Synergy Assay with Dipyridamole
-
Experimental Design: Use a checkerboard assay design with varying concentrations of Brequinar and dipyridamole. A typical concentration range for dipyridamole is 0.1 to 10 µM.
-
Cell Treatment: Seed cells and treat with single agents and combinations as per the checkerboard layout.
-
Cell Viability Measurement: After the incubation period (e.g., 72 hours), measure cell viability using an MTT or similar assay.
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Visualizations
Caption: Brequinar inhibits DHODH, blocking de novo pyrimidine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Brequinar Sodium and Uridine Supplementation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Brequinar Sodium and its reversal by uridine supplementation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidine nucleotides (e.g., UTP, CTP), which are essential for the synthesis of RNA and DNA.[1][4] This leads to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cell proliferation.
Q2: How does uridine supplementation reverse the effects of this compound?
Uridine supplementation bypasses the Brequinar-induced block in the de novo pyrimidine synthesis pathway by providing a substrate for the pyrimidine salvage pathway. Cells can take up exogenous uridine and convert it into uridine monophosphate (UMP) via the action of uridine kinase. UMP is then subsequently phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP), replenishing the pyrimidine nucleotide pool and allowing for the resumption of RNA and DNA synthesis, thus rescuing the cells from the antiproliferative effects of Brequinar.
Q3: What are the typical concentrations of this compound and uridine to use in cell culture experiments?
The effective concentration of this compound is cell-line dependent. However, typical IC50 values for cell proliferation inhibition are in the nanomolar to low micromolar range. For uridine rescue experiments, concentrations of 10-100 µM are commonly used. It is important to note that physiological plasma concentrations of uridine are around 5 µM, which may not be sufficient to fully rescue the effects of higher Brequinar concentrations.
Q4: Can this compound have off-target effects?
While Brequinar is considered a highly selective DHODH inhibitor, some studies have investigated potential off-target effects. For instance, at high concentrations, it has been reported to inhibit the autophosphorylation of p56. However, its primary mechanism of antiproliferative action is overwhelmingly attributed to DHODH inhibition, as evidenced by the effective rescue with uridine supplementation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reversal of Brequinar's effects with uridine supplementation. | 1. High concentration of Brequinar: At very high concentrations of Brequinar (e.g., >30 µM in some cell lines), uridine may not be able to fully rescue the cells. 2. Insufficient uridine concentration: The concentration of uridine may be too low to overcome the potent inhibition of the de novo pathway. 3. Impaired uridine uptake or metabolism: The cell line being used may have low expression of nucleoside transporters (ENTs/CNTs) or uridine kinase activity. | 1. Perform a dose-response experiment to determine the optimal concentration of Brequinar for your specific cell line and experimental goals. 2. Increase the concentration of uridine in your rescue experiments (e.g., up to 100 µM or higher, with appropriate controls). 3. Verify the expression of key salvage pathway components in your cell line. Consider using a different cell line if this is a persistent issue. You can also investigate the use of nucleoside transport inhibitors like dipyridamole to modulate uridine uptake, though this can have complex effects. |
| High variability in experimental results. | 1. Cell culture conditions: Inconsistent cell density at the time of treatment, variations in media composition (especially nucleoside content), or fluctuations in incubator conditions. 2. Reagent stability: Degradation of this compound or uridine stock solutions. | 1. Maintain consistent cell seeding densities and ensure uniform media conditions for all experiments. Use dialyzed fetal bovine serum (FBS) to have better control over exogenous nucleoside levels. 2. Prepare fresh stock solutions of Brequinar and uridine regularly and store them appropriately. |
| Unexpected cytotoxicity even with uridine rescue. | 1. Off-target effects at high Brequinar concentrations: Although rare, off-target effects could contribute to cytotoxicity that is not rescuable by uridine. 2. Contamination: Mycoplasma or other microbial contamination in cell cultures can affect cellular metabolism and response to drugs. | 1. Lower the concentration of Brequinar to a range where its primary effect is DHODH inhibition. 2. Regularly test your cell lines for mycoplasma contamination. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HCT 116 | MTT | 0.480 ± 0.14 | |
| HT-29 | MTT | >25 | |
| MIA PaCa-2 | MTT | 0.680 ± 0.25 | |
| A-375 | MTT | 0.59 | |
| A549 | MTT | 4.1 | |
| Human DHODH (enzymatic) | Enzymatic Assay | 0.0052 | |
| Rat DHODH (enzymatic) | Enzymatic Assay | 0.367 |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound and the rescue effect of uridine.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. For rescue experiments, add this compound in combination with a fixed concentration of uridine (e.g., 50 µM). Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 300 µg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
DHODH Enzymatic Activity Assay
Objective: To measure the direct inhibitory effect of this compound on DHODH enzyme activity.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100).
-
Reaction Mixture: In a 96-well plate, add recombinant human DHODH, desired concentrations of this compound (or vehicle control), and a reagent mix containing 100 µM Coenzyme Q10 and 200 µM 2,6-dichloroindophenol (DCIP).
-
Pre-incubation: Pre-incubate the plate at 25°C for 30 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 500 µM dihydroorotate.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of DCIP reduction to determine DHODH activity. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Analysis of Intracellular Nucleotide Pools by HPLC-MS/MS
Objective: To quantify the changes in intracellular nucleotide triphosphate (NTP) and deoxynucleoside triphosphate (dNTP) pools following treatment with this compound and rescue with uridine.
Methodology:
-
Cell Treatment and Harvesting: Treat cultured cells with this compound, with or without uridine supplementation, for the desired time. Harvest the cells by trypsinization or scraping.
-
Metabolite Extraction: Extract intracellular metabolites using a cold extraction solution (e.g., 60% methanol).
-
Sample Preparation: Centrifuge the cell extracts to pellet debris. Collect the supernatant and store at -80°C until analysis.
-
HPLC-MS/MS Analysis:
-
Use a suitable HPLC column for nucleotide separation (e.g., a C18 reverse-phase column).
-
Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., tributylamine) to improve the retention and separation of the highly polar nucleotides.
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of each nucleotide.
-
-
Data Analysis: Quantify the concentration of each nucleotide by comparing the peak areas to a standard curve generated with known concentrations of nucleotide standards. Normalize the nucleotide levels to the cell number or total protein concentration.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Brequinar Sodium solubility issues and solutions in DMSO
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with Brequinar Sodium in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can vary slightly depending on the specific batch and the purity of both the compound and the solvent. However, published data indicates a high solubility, generally ranging from 25 mg/mL to 79 mg/mL.[1][2] Some suppliers report solubility up to 100 mM, which is approximately 39.73 mg/mL. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1]
Q2: My this compound is not dissolving completely in DMSO, or it has precipitated out of solution. What should I do?
A2: This is a common issue that can often be resolved with the following troubleshooting steps:
-
Ensure DMSO Quality: Use fresh, high-purity, anhydrous DMSO. DMSO is hygroscopic and will absorb moisture from the air, which can cause the solubility of this compound to decrease.
-
Apply Gentle Heat: Warming the solution can aid in dissolution. Try warming the solution at 37-50°C.
-
Use Sonication: Ultrasonic treatment can help break up particles and enhance dissolution. A common recommendation is to use an ultrasonic cleaning instrument at 20-40 kHz for 1-3 minutes at a time, repeating as necessary while observing the solution.
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the solubility limit of this compound in DMSO.
Q3: Can I store this compound stock solutions in DMSO? If so, under what conditions?
A3: Yes, this compound stock solutions in DMSO can be stored. For optimal stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
-
-80°C for up to 1 year.
-
-20°C for up to 1 month.
Q4: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into an aqueous buffer for my experiment. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a frequent challenge with compounds dissolved in DMSO. Here are some solutions:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform a stepwise dilution.
-
Use of Co-solvents: For in vivo experiments, a co-solvent system is often necessary. A common formulation involves a multi-step process:
-
Start with the this compound stock solution in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add the aqueous component (e.g., saline or ddH₂O).
-
-
Limit Final DMSO Concentration: For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent toxicity to the cells.
Data Summary
This compound Solubility in DMSO
| Solubility (mg/mL) | Solubility (mM) | Source |
| 79 | 198.81 | Selleck Chemicals |
| ≥ 25 | ≥ 62.94 | Tribioscience |
| 39.73 | 100 | Tocris Bioscience |
| 37 | 98.56 | Selleck Chemicals |
Note: The molar concentration is calculated based on the molecular weight of this compound (397.35 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or heat block, sonicator
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound and place it into a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, proceed with the following troubleshooting steps:
-
Warming: Place the tube in a water bath or on a heat block set to 37-50°C for 5-10 minutes. Vortex intermittently.
-
Sonication: Place the tube in an ultrasonic bath for 1-3 minutes at 20-40 kHz. Repeat if necessary, visually inspecting for dissolution.
-
-
Once the solution is clear, it is ready for use or storage.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Visual Guides
Signaling Pathway of this compound
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis.
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing a this compound stock solution in DMSO.
Troubleshooting Logic for Precipitation Issues
Caption: Troubleshooting guide for this compound precipitation in DMSO.
References
Technical Support Center: Managing Brequinar Sodium-Induced Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the cytotoxic effects of Brequinar Sodium in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause cytotoxicity?
This compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a critical component of the de novo pyrimidine synthesis pathway.[1] This pathway is essential for the production of pyrimidine nucleotides, which are the building blocks for DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of cell proliferation, and ultimately, apoptosis (programmed cell death).[2]
Q2: Are primary cells more sensitive to this compound than cancer cell lines?
Primary cells can exhibit varying sensitivity to this compound, and in some cases, may be more sensitive than rapidly dividing cancer cell lines. This is because while many cancer cells rely heavily on the de novo pyrimidine synthesis pathway, some primary cells may have a lower capacity for pyrimidine salvage, making them more susceptible to DHODH inhibition. However, sensitivity is highly cell-type dependent.
Q3: How can I mitigate this compound-induced cytotoxicity in my primary cell cultures?
The most common and effective method to mitigate this compound-induced cytotoxicity is through uridine rescue.[3] Uridine can be taken up by cells and converted into uridine monophosphate (UMP) via the pyrimidine salvage pathway, thereby bypassing the block in the de novo synthesis pathway caused by this compound. Supplementation of the culture medium with uridine can restore the pyrimidine pool and rescue cells from the cytotoxic effects.[3]
Q4: What is the recommended concentration of uridine for a rescue experiment?
The optimal concentration of uridine for a rescue experiment can be cell-type dependent. However, a common starting concentration is 100 µM, which has been shown to completely rescue cell growth in some cell lines treated with Brequinar. It is recommended to perform a dose-response experiment to determine the minimal effective concentration of uridine for your specific primary cell type. Concentrations ranging from 10 µM to 200 µM have been used in various studies.
Q5: For how long should I treat my cells with this compound to observe a cytotoxic effect?
The time required to observe cytotoxicity is dependent on the cell type, its proliferation rate, and the concentration of this compound used. Significant effects on cell viability are often observed after 24 to 72 hours of continuous exposure. It is advisable to perform a time-course experiment to determine the optimal treatment duration for your experimental goals.
Troubleshooting Guide
Problem 1: I am observing excessive cell death in my primary cell culture, even at low concentrations of this compound.
-
Possible Cause: Primary cells are inherently more sensitive to stress. The health and passage number of your primary cells can significantly impact their response.
-
Solution:
-
Ensure your primary cells are healthy and within a low passage number.
-
Optimize cell seeding density. A very low or very high density can increase cell stress.
-
Confirm the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically below 0.1%).
-
Perform a careful dose-response curve with a wider range of lower this compound concentrations to pinpoint the optimal working concentration for your specific primary cell type.
-
Problem 2: My uridine rescue experiment is not working; the cells are still dying.
-
Possible Cause 1: The concentration of uridine may be insufficient.
-
Solution 1: Increase the concentration of uridine in your rescue medium. Perform a dose-response experiment with varying uridine concentrations (e.g., 50 µM, 100 µM, 200 µM) to find the optimal rescue concentration for your primary cells.
-
Possible Cause 2: The concentration of this compound is too high, causing off-target effects that cannot be rescued by uridine.
-
Solution 2: Perform a dose-response experiment with this compound to ensure you are using a concentration that specifically targets DHODH. At very high concentrations, off-target effects may become more prominent.
-
Possible Cause 3: The expression of uridine transporters in your primary cell type is low, limiting the uptake of exogenous uridine.
-
Solution 3: If possible, assess the expression of nucleoside transporters (e.g., ENT1, ENT2) in your primary cells. Consider using a different primary cell type with known higher transporter expression for comparison if this is a critical part of your experimental design.
Problem 3: I am seeing high variability in my cell viability assay results.
-
Possible Cause 1: Uneven cell seeding across the wells of your multi-well plate.
-
Solution 1: Ensure you have a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
Possible Cause 2: "Edge effect" in multi-well plates, where wells on the perimeter of the plate experience different environmental conditions (e.g., evaporation).
-
Solution 2: Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Possible Cause 3: Interference of this compound or uridine with the assay reagents.
-
Solution 3: Run a cell-free control where you add this compound and/or uridine to the assay reagents to check for any direct chemical interactions that could affect the readout.
Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound in various cell lines. Data for primary cells is limited in the literature, and it is highly recommended to determine the IC50 empirically for your specific primary cell type.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| HCT 116 | Colon Carcinoma | 0.48 | MTT | |
| MIA PaCa-2 | Pancreatic Cancer | 0.68 | MTT | |
| HeLa | Cervical Adenocarcinoma | 0.338 (48h) | CCK-8 | |
| CaSki | Cervical Squamous Cell Carcinoma | 0.747 (48h) | CCK-8 | |
| U-937 | Histiocytic Lymphoma | 0.262 (EC50 for apoptosis) | Annexin-V |
Table 2: this compound Activity in Human Primary Cells
| Cell Type | Effect | Concentration | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of PHA-stimulated activation | Starting at 1 µM | |
| Myeloid-derived suppressor cells (MDSCs) | Reversal of immunosuppressive function | Not specified |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific primary cell type.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
Uridine (for rescue experiments)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and stabilize for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. For rescue experiments, also prepare media containing this compound and the desired concentration of uridine.
-
Remove the culture medium from the wells and replace it with 100 µL of the treatment or control media.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assessment by Annexin V Staining
This protocol provides a general framework for detecting apoptosis using flow cytometry.
Materials:
-
Treated and untreated primary cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest the cells after treatment, including any floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines a standard method for analyzing cell cycle distribution.
Materials:
-
Treated and untreated primary cells
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Harvest: Harvest the cells and wash them once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for studying its effects.
Caption: Mechanism of this compound-induced cytotoxicity and uridine rescue.
Caption: General experimental workflow for investigating this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bring on the brequinar: an approach to enforce the differentiation of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Brequinar Sodium for Long-Term Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Brequinar Sodium in long-term cell culture experiments. Leveraging its potent and specific inhibition of dihydroorotate dehydrogenase (DHODH), this compound is a valuable tool for studying the effects of pyrimidine depletion. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, responsible for converting dihydroorotate to orotate.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidine nucleotides (uridine and cytidine), which are essential for the synthesis of DNA and RNA. This ultimately leads to a halt in cell proliferation.
Q2: Is this compound cytotoxic or cytostatic?
A2: At optimal concentrations for long-term culture, this compound is primarily cytostatic. This means it inhibits cell proliferation without inducing widespread cell death. Continuous exposure to this compound leads to cell cycle arrest, primarily in the S-phase. However, at high concentrations, it can become cytotoxic. The cytostatic nature of Brequinar allows for the maintenance of viable, non-proliferating cell populations for extended periods, which is ideal for many long-term studies.
Q3: What is "uridine rescue" and why is it important?
A3: "Uridine rescue" is an experimental control used to confirm that the observed effects of this compound are due to the specific inhibition of DHODH and subsequent pyrimidine depletion. By supplementing the culture medium with exogenous uridine, cells can bypass the Brequinar-induced block in the de novo synthesis pathway and replenish their pyrimidine pools through the pyrimidine salvage pathway. If the addition of uridine reverses the anti-proliferative or other phenotypic effects of Brequinar, it confirms the on-target activity of the drug.
Q4: How do I determine the optimal long-term concentration of this compound for my cell line?
A4: The optimal long-term concentration is cell line-dependent and should be empirically determined. A good starting point is to use a concentration that is a fraction of the 50% inhibitory concentration (IC50). It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and then test concentrations ranging from 0.1x to 0.5x of the IC50 for long-term culture. The goal is to find a concentration that effectively inhibits proliferation while maintaining high cell viability over the desired experimental duration.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A-375 | Melanoma | 0.59 | MTT (48 hrs) |
| A549 | Lung Carcinoma | 4.1 | MTT |
| HCT 116 | Colon Cancer | 0.480 ± 0.14 | MTT |
| HCT 116 | Colon Cancer | 0.218 ± 0.24 | Colony Formation Assay |
| HT-29 | Colon Cancer | >25 | MTT & Colony Formation Assay |
| MIA PaCa-2 | Pancreatic Cancer | 0.680 ± 0.25 | MTT |
| MIA PaCa-2 | Pancreatic Cancer | 0.590 ± 0.36 | Colony Formation Assay |
| HL-60 | Leukemia | 0.0044 | Cell Growth Inhibition |
| Jurkat | T-cell Leukemia | 0.011 | Cell Growth Inhibition |
| WM266-4 | Melanoma | 0.016 | Cell Growth Inhibition |
| HT-1080 | Fibrosarcoma | 0.018 | Cell Growth Inhibition |
| A431 | Epidermoid Carcinoma | 0.021 | Cell Growth Inhibition |
Note: IC50 values can vary depending on the assay method, duration of exposure, and specific culture conditions.
Troubleshooting Guides
Issue 1: Excessive Cell Death in Long-Term Culture
-
Possible Cause: The concentration of this compound is too high and is causing a cytotoxic effect.
-
Solution: Reduce the concentration of this compound. Start with a lower dose, for instance, 0.1x of the IC50, and gradually increase if the desired cytostatic effect is not observed.
-
-
Possible Cause: The cell line is particularly sensitive to pyrimidine depletion.
-
Solution: Supplement the medium with a low concentration of uridine (e.g., 1-5 µM) to partially rescue the cells and maintain viability. The exact concentration of uridine may need to be titrated.
-
-
Possible Cause: The cells have been in culture for an extended period and have accumulated stress.
-
Solution: Ensure optimal cell culture conditions (e.g., regular media changes, appropriate cell density). It may be necessary to periodically passage the cells into fresh medium without the drug to allow for recovery before re-introducing Brequinar at the desired concentration.
-
Issue 2: Cells Are Still Proliferating
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Gradually increase the concentration of this compound. Monitor cell proliferation using a viability assay or by direct cell counting.
-
-
Possible Cause: The cells have developed resistance to this compound.
-
Solution: To confirm resistance, perform a dose-response curve and compare the IC50 to the parental cell line. If resistance has developed, consider increasing the drug concentration or using a combination therapy approach. A protocol for developing resistant cell lines is provided below.
-
-
Possible Cause: The culture medium contains high levels of pyrimidine precursors.
-
Solution: Use a defined medium with known concentrations of nucleosides. Standard fetal bovine serum (FBS) can contain variable amounts of uridine which may interfere with Brequinar's efficacy. Consider using dialyzed FBS to reduce the concentration of small molecules like uridine.
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Inconsistent drug preparation.
-
Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always use the same final concentration of the solvent in all experimental and control wells.
-
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well or flask at the start of the experiment. Cell density can influence the effective concentration of the drug per cell.
-
-
Possible Cause: On-target effect not confirmed.
-
Solution: Always include a uridine rescue control group in your experiments to confirm that the observed effects are due to DHODH inhibition.
-
Issue 4: Morphological Changes
-
Observation: Cells may appear larger and flatter, with a more spread-out morphology.
-
Explanation: This is a common observation for cells undergoing cell cycle arrest and is consistent with a cytostatic effect. The "Cell Painting Assay" has revealed that DHODH inhibitors induce a characteristic morphological fingerprint.
-
-
Observation: Increased presence of detached or floating cells.
-
Explanation: While Brequinar is primarily cytostatic, some level of cell death can occur, especially at higher concentrations or over very long culture periods. If the number of floating cells increases significantly, consider reducing the drug concentration.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the incubation period. The optimal seeding density should be determined empirically for each cell line.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 nM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan crystals and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent. Mix to induce cell lysis and measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Long-Term Colony Formation Assay
-
Cell Seeding: Seed cells at a low density (e.g., 200-500 cells/well) in 6-well plates.
-
Treatment: The following day, replace the medium with fresh medium containing the desired sub-IC50 concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, changing the medium with the appropriate treatment every 2-3 days.
-
Staining: When colonies are visible in the control wells, wash the plates with PBS, fix the cells with methanol or a formaldehyde/methanol solution, and stain with crystal violet solution.
-
Analysis: Wash the plates with water and allow them to dry. Count the number of colonies in each well. The concentration of Brequinar that inhibits colony formation to the desired degree can be considered for long-term experiments.
Protocol 3: Uridine Rescue Experiment
-
Experimental Setup: Set up your experiment with the following groups:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired concentration
-
This compound + Uridine
-
Uridine alone
-
-
Uridine Concentration: A typical starting concentration for uridine rescue is 100 µM. However, the optimal concentration may vary, and a titration from 1 µM to 500 µM may be necessary.
-
Procedure: Add this compound and/or uridine to the cells at the same time.
-
Analysis: At the end of the experiment, assess the desired phenotype (e.g., cell viability, proliferation, protein expression). A reversal of the Brequinar-induced effect in the "this compound + Uridine" group confirms on-target DHODH inhibition.
Protocol 4: Establishing this compound Resistant Cell Lines
-
Initial Exposure: Treat the parental cell line with this compound at a concentration close to the IC20 (the concentration that inhibits growth by 20%).
-
Stepwise Increase: Once the cells have recovered and are growing steadily, increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
-
Recovery and Repetition: Allow the cells to recover and resume proliferation before the next dose increase. This process of stepwise increases in drug concentration may take several months.
-
Maintenance: Once a desired level of resistance is achieved (e.g., a significant increase in IC50 compared to the parental line), the resistant cell line can be maintained in a continuous low dose of this compound to preserve the resistant phenotype.
-
Verification: Periodically check the IC50 of the resistant cell line to ensure the stability of the resistant phenotype.
Mandatory Visualizations
Caption: Mechanism of this compound action and uridine rescue pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting inconsistent results in Brequinar Sodium experiments
Welcome to the technical support center for Brequinar Sodium experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I seeing significant variability in the IC50 value of this compound across different experiments with the same cell line?
Answer: Inconsistent IC50 values for this compound can arise from several factors, primarily related to the cell culture conditions and the inherent biology of the cells.
-
Uridine Levels in Serum: Fetal Bovine Serum (FBS) is a common supplement in cell culture media and contains varying levels of uridine. Since this compound inhibits the de novo pyrimidine synthesis pathway, cells can bypass this inhibition by utilizing uridine from the medium through the pyrimidine salvage pathway.[1][2][3] Variations in uridine concentration between different lots of FBS can therefore lead to inconsistent IC50 values.
-
Troubleshooting:
-
Use Dialyzed FBS: Dialyzed FBS has significantly lower levels of small molecules like uridine, which will make your experiments more consistent.
-
Quantify Uridine: If possible, quantify the uridine concentration in your FBS lot to better understand its potential impact.
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Consistent Serum Source: Use the same lot of FBS for an entire set of experiments to minimize variability.
-
-
-
Cell Density: The initial seeding density of your cells can influence the outcome of proliferation assays. Higher cell densities may deplete nutrients or uridine more quickly, potentially affecting the apparent efficacy of this compound.
-
Troubleshooting:
-
Optimize Seeding Density: Perform preliminary experiments to determine the optimal seeding density for your specific cell line and assay duration, ensuring cells remain in the exponential growth phase.
-
Maintain Consistency: Strictly adhere to the optimized seeding density for all subsequent experiments.
-
-
-
Cell Line Stability: The metabolic state and genetic stability of cell lines can drift over time with continuous passaging. This can lead to changes in their dependence on de novo pyrimidine synthesis.
-
Troubleshooting:
-
Use Low Passage Numbers: Work with cell lines at a low passage number and thaw fresh vials regularly.
-
Regular Cell Line Authentication: Periodically authenticate your cell lines to ensure their identity and check for contamination.
-
-
Question 2: My this compound treatment shows high efficacy in vitro, but the effect is significantly lower or absent in vivo. What could be the reason?
Answer: The discrepancy between in vitro and in vivo efficacy is a common challenge in drug development and can be particularly pronounced for drugs targeting metabolic pathways like this compound.
-
Plasma Uridine Levels: Similar to the issue with FBS in cell culture, uridine present in the plasma of animal models can rescue cells from the effects of DHODH inhibition.[4][5] This is a significant factor contributing to the reduced efficacy of this compound in some in vivo models.
-
Troubleshooting:
-
Measure Plasma Uridine: If feasible, measure the plasma uridine levels in your animal model to correlate with the observed drug efficacy.
-
Combination Therapy: Consider combination therapies that also target the pyrimidine salvage pathway to enhance the efficacy of this compound.
-
-
-
Pharmacokinetics and Drug Delivery: The concentration of this compound reaching the tumor site might be insufficient due to factors like poor bioavailability, rapid metabolism, or inefficient distribution.
-
Troubleshooting:
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the concentration and half-life of this compound in the plasma and tumor tissue of your animal model.
-
Optimize Dosing Regimen: Based on pharmacokinetic data, adjust the dose and administration schedule to maintain a therapeutic concentration at the target site.
-
-
-
Tumor Microenvironment: The tumor microenvironment is metabolically complex and can provide alternative nutrient sources that may bypass the effects of this compound.
-
Troubleshooting:
-
Characterize Tumor Metabolism: Analyze the metabolic profile of your tumor model to understand its specific dependencies.
-
Consider Relevant Models: Choose in vivo models that closely mimic the metabolic characteristics of the human tumors you aim to treat.
-
-
Question 3: I am observing cell death at high concentrations of this compound that cannot be rescued by uridine. What is the possible explanation?
Answer: While the primary mechanism of this compound at lower concentrations is the inhibition of DHODH and subsequent pyrimidine depletion, higher concentrations may induce off-target effects or secondary mechanisms of action that are independent of pyrimidine synthesis.
-
Inhibition of Tyrosine Phosphorylation: Some studies have reported that this compound can inhibit tyrosine phosphorylation at high concentrations.
-
Induction of Oxidative Stress: The inhibition of DHODH, a mitochondrial enzyme, can be associated with the production of reactive oxygen species.
-
Troubleshooting:
-
Dose-Response Curve: Carefully analyze your dose-response curve. The inability of uridine to rescue at high concentrations suggests a different mechanism is at play.
-
Investigate Off-Target Effects: If this is a consistent observation, you may need to perform further experiments to investigate potential off-target effects, such as Western blots for phosphotyrosine or assays for oxidative stress.
-
-
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported IC50 values of this compound in various contexts. Note that these values can vary depending on the experimental conditions as described in the troubleshooting section.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| DHODH Inhibition | Recombinant Human DHODH | ~20 nM | |
| DHODH Inhibition | In vitro assay | 4.5 nM | |
| PyNTP Level Increase | Con A-stimulated T cells | 0.26 µM | |
| Cell Proliferation | Con A-stimulated T cells | 0.26 µM | |
| p56 Autophosphorylation | In vitro kinase assay | 70 µM | |
| Antiproliferative Activity | A375 cells | 0.59 µM | |
| Antiproliferative Activity | A549 cells | 4.1 µM | |
| Antiviral Activity (Yellow fever virus) | A549 cells | 0.078 µM | |
| Antiviral Activity (West Nile virus) | A549 cells | 0.078 µM | |
| Differentiation Induction | ER-HoxA9, U937, THP1 cells | ~1 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium (consider using dialyzed FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
DHODH Inhibition Assay (In Vitro)
This biochemical assay directly measures the enzymatic activity of DHODH and its inhibition by this compound.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or another suitable electron acceptor like 2,6-dichloroindophenol (DCIP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare Reaction Mix: In a 96-well plate, prepare a reaction buffer containing CoQ10.
-
Add Inhibitor: Add various concentrations of this compound or a vehicle control to the wells.
-
Pre-incubation: Add recombinant human DHODH to the wells and pre-incubate with the compound for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Initiate the reaction by adding DHO to each well.
-
Measure Activity: Immediately measure the rate of reduction of the electron acceptor over time by monitoring the change in absorbance at a specific wavelength (e.g., 650 nm for DCIP) using a microplate reader.
-
Data Analysis: Calculate the percentage of DHODH inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits DHODH, blocking de novo pyrimidine synthesis.
Experimental Workflow: Cell Viability Assay
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro and in vivo studies on the combination of this compound (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies on the combination of this compound (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Re-evaluation of this compound, a dihydroorotate dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum concentration on Brequinar Sodium efficacy
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Brequinar Sodium in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the production of nucleotides required for DNA and RNA synthesis.[3][4] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation.
Q2: What is the typical in vitro IC50 for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the human DHODH enzyme is in the low nanomolar range, typically reported between 4.5 nM and 20 nM. However, the IC50 for cell proliferation (antiproliferative IC50) can vary significantly depending on the cell line and experimental conditions, ranging from the sub-micromolar to the micromolar range.
Q3: Can the antiproliferative effect of this compound be reversed?
A3: Yes, the effects of this compound can often be reversed by the addition of exogenous uridine. Uridine can be utilized by cells through the pyrimidine salvage pathway to produce the necessary pyrimidine nucleotides, thereby bypassing the block in the de novo synthesis pathway caused by Brequinar. However, at high concentrations of Brequinar, uridine may not be able to fully rescue the cells.
Q4: What are the key downstream effects of DHODH inhibition by this compound?
A4: The primary downstream effect is the depletion of the pyrimidine nucleotide pool, which inhibits DNA and RNA synthesis. This can lead to a variety of cellular responses, including:
-
Cell cycle arrest, typically at the S-phase.
-
Induction of differentiation in certain cancer cell lines, such as acute myeloid leukemia (AML).
-
Induction of apoptosis (cell death) in some contexts, particularly when the pyrimidine salvage pathway is also inhibited.
-
Activation of the STING pathway and pyroptosis, which can enhance anti-tumor immunity.
Q5: How does serum concentration in culture media affect this compound's efficacy?
A5: The concentration of uridine in the fetal bovine serum (FBS) used in cell culture media can significantly impact the apparent efficacy of this compound. Higher levels of uridine in the serum can be taken up by cells, mitigating the inhibitory effect of Brequinar and leading to a higher apparent IC50 value. For consistent results, it is recommended to use serum with a known and consistent uridine concentration or to dialyze the serum to remove small molecules like uridine.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or reduced efficacy.
-
Possible Cause 1: High Uridine Levels in Serum. Fetal bovine serum (FBS) contains variable amounts of uridine, which can be utilized by the pyrimidine salvage pathway, counteracting the effect of Brequinar.
-
Solution: Use dialyzed FBS to remove small molecules like uridine. Alternatively, test different lots of FBS to find one with low uridine content. You can also perform a rescue experiment by adding a known concentration of uridine to confirm this is the issue.
-
-
Possible Cause 2: Compound Precipitation. this compound, especially at higher concentrations, may precipitate out of the solution, reducing its effective concentration.
-
Solution: Ensure the compound is fully dissolved in the initial stock solution (e.g., in DMSO). When diluting into aqueous media, vortex thoroughly. Visually inspect the media for any signs of precipitation. Preparing fresh dilutions for each experiment is recommended.
-
-
Possible Cause 3: High Cell Seeding Density. At high cell densities, the demand for pyrimidines is increased, and cell-to-cell contact can influence drug sensitivity, potentially requiring higher concentrations of the inhibitor.
-
Solution: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase for the duration of the assay and do not become over-confluent.
-
Issue 2: High variability between experiments.
-
Possible Cause 1: Inconsistent Serum Lot. Different lots of FBS can have varying levels of uridine and other growth factors, leading to inconsistent results.
-
Solution: Purchase a large batch of a single lot of FBS and use it for the entire set of related experiments.
-
-
Possible Cause 2: Inconsistent Cell Health or Passage Number. The metabolic state and drug sensitivity of cells can change with high passage numbers or if the cells are not healthy.
-
Solution: Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cells are healthy and actively dividing before starting an experiment.
-
-
Possible Cause 3: Instability of Diluted Compound. this compound solutions, especially at low concentrations in culture media, may degrade over time.
-
Solution: Prepare fresh dilutions of Brequinar from a frozen stock for each experiment.
-
Issue 3: No observed effect of this compound.
-
Possible Cause 1: Cell Line Insensitivity. Some cell lines may be inherently resistant to DHODH inhibition due to a high reliance on the pyrimidine salvage pathway or other resistance mechanisms.
-
Solution: Confirm the expression and activity of DHODH in your cell line. Test a positive control cell line known to be sensitive to Brequinar. Consider combining Brequinar with an inhibitor of the nucleoside salvage pathway, such as an ENT1/2 inhibitor like dipyridamole, to enhance its efficacy.
-
-
Possible Cause 2: Inactive Compound. The this compound compound may have degraded.
-
Solution: Purchase a new vial of the compound from a reputable supplier. Store the stock solution properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Quantitative Data
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Enzymatic Assay | - | DHODH Inhibition | 0.0052 | |
| HL-60 | Acute Promyelocytic Leukemia | Cell Growth | 0.0044 | |
| A-375 | Melanoma | MTT Assay | 0.59 | |
| A549 | Lung Carcinoma | Cell Growth | 4.1 | |
| HCT 116 | Colon Cancer | MTT Assay | 0.480 | |
| HCT 116 | Colon Cancer | Colony Formation | 0.218 | |
| HT-29 | Colon Cancer | MTT Assay | >25 | |
| MIA PaCa-2 | Pancreatic Cancer | MTT Assay | 0.680 | |
| Ehrlich Ascites | Tumor Cells | Proliferation | 0.25 |
In Vivo and Clinical Data
| Study Type | Model | Dosing Regimen | Plasma/Serum Concentration | Key Findings | Reference |
| Preclinical | Mouse Models | 10-30 mg/kg daily (IP or oral) | Not specified | Dose-dependent anti-tumor activity. | |
| Preclinical | Mice | Single dose | Plasma uridine depleted to 40% within 2 hours. | Demonstrates in vivo target engagement. | |
| Phase I Clinical Trial | Solid Tumors | 36-300 mg/m²/day for 5 days | Plasma levels increased proportionally with dose. | MTD: 250 mg/m² for good-risk patients. Dose-limiting toxicities: thrombocytopenia and dermatitis. | |
| Phase I Clinical Trial | Solid Tumors | 2-350 mg/m² (IV infusion) | Biphasic plasma decay. | MTD: 210 mg/m²/day for poor-risk patients. | |
| Phase I Clinical Trial | Solid Tumors | 15-2250 mg/m² (IV infusion) | Triphasic plasma decay. | Non-linear pharmacokinetics at doses >1500 mg/m². | |
| Phase II Clinical Trial | Solid Tumors | 600-2000 mg/m² | Not specified | Uridine depletion and DHODH inhibition correlated with dose. Inactive against solid tumors, possibly due to high tumor uridine levels. |
Experimental Protocols
DHODH Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from a general method for measuring DHODH activity using the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH protein
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add recombinant human DHODH to each well and pre-incubate with the compound for 30 minutes at 25°C.
-
Prepare a reagent mix containing 100 µM CoQ10 and 200 µM DCIP in the reaction buffer. Add this mix to each well.
-
Initiate the enzymatic reaction by adding 500 µM DHO to each well.
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity. The IC50 value for this compound can be determined by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (consider using dialyzed FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound inhibits DHODH, blocking de novo pyrimidine synthesis.
Caption: A typical experimental workflow for evaluating this compound.
References
Addressing off-target effects of Brequinar Sodium in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Brequinar Sodium in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[1][2][3] Inhibition of DHODH by this compound leads to the depletion of the intracellular pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby blocking cell proliferation.[1] The IC50 for DHODH inhibition is approximately 20 nM.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions between a drug and cellular components other than its primary target. While Brequinar is highly selective for DHODH, at higher concentrations or in specific cellular contexts, it may exhibit off-target activities. These effects can lead to misinterpretation of experimental results, unexpected toxicity, and confounding data. It is crucial to differentiate between the intended on-target effects (due to pyrimidine depletion) and any potential off-target effects.
Q3: How can I determine if my experimental observations are due to on-target or off-target effects of this compound?
The most common and effective method is a "uridine rescue" experiment. The on-target effects of Brequinar are a direct consequence of pyrimidine starvation. Therefore, supplementing the cell culture medium with uridine, a pyrimidine precursor that can be utilized by the salvage pathway, should reverse the on-target effects. Any cellular phenotype that is not reversed by the addition of uridine is likely due to an off-target effect.
Q4: Are there any known off-target effects of this compound?
While Brequinar is highly selective, some studies have suggested potential off-target effects, particularly at high concentrations:
-
Inhibition of Tyrosine Phosphorylation: At high concentrations, Brequinar has been reported to inhibit tyrosine phosphorylation.
-
Induction of Ferroptosis: Some evidence suggests that high concentrations of Brequinar may sensitize cancer cells to ferroptosis, a form of iron-dependent cell death, in a manner that is not rescued by uridine.
-
Effects not reversed by uridine: At concentrations above 65 μM, some inhibitory effects on cell proliferation have been observed that cannot be reversed by uridine, suggesting a secondary mechanism of action.
Troubleshooting Guide
This guide provides structured approaches to common issues encountered during experiments with this compound.
Issue 1: Unexpected Cell Death or Low Efficacy
Possible Cause:
-
On-target effect (pyrimidine depletion).
-
Off-target toxicity.
-
Incorrect dosage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell responses.
Experimental Protocol: Uridine Rescue Assay
Objective: To differentiate between on-target (DHODH inhibition) and off-target effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO or water)
-
Uridine stock solution (e.g., 100 mM in water or PBS, sterile filtered)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium. For each Brequinar concentration, prepare two sets of wells: one with Brequinar alone and one with Brequinar plus a final concentration of 100-200 µM uridine. Include control wells with no treatment and uridine alone.
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment media.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 48-72 hours).
-
Assessment: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
Data Analysis:
-
Plot cell viability against this compound concentration for both the rescued and non-rescued conditions.
-
If the cytotoxic or anti-proliferative effect of Brequinar is reversed in the presence of uridine, the effect is on-target.
-
If the effect persists despite the presence of uridine, it is likely an off-target effect.
| Treatment Group | Expected Outcome (On-Target) | Expected Outcome (Off-Target) |
| Control (No Treatment) | Normal cell growth | Normal cell growth |
| Uridine Alone | Normal cell growth | Normal cell growth |
| This compound | Dose-dependent decrease in cell viability/proliferation | Dose-dependent decrease in cell viability/proliferation |
| Brequinar + Uridine | Cell viability/proliferation is restored to near-control levels | Cell viability/proliferation remains significantly reduced |
Issue 2: Brequinar Shows No Effect
Possible Cause:
-
Cells have a highly active pyrimidine salvage pathway.
-
High levels of extracellular uridine in the serum of the culture medium.
-
Drug degradation or incorrect concentration.
Troubleshooting Steps:
-
Serum Source: Different batches or sources of fetal bovine serum (FBS) can have varying levels of endogenous nucleosides. Test your experiment with dialyzed FBS to reduce the concentration of exogenous pyrimidines.
-
Cell Line Sensitivity: Some cell lines may be inherently resistant to DHODH inhibitors due to a greater reliance on the pyrimidine salvage pathway. Consider using a different cell line or combining Brequinar with an inhibitor of the salvage pathway, such as an equilibrative nucleoside transporter (ENT) inhibitor like dipyridamole.
-
Verify Compound: Ensure the this compound is from a reputable source and has been stored correctly. Prepare fresh dilutions for each experiment.
Signaling Pathway Visualization
The primary on-target effect of this compound is the inhibition of the de novo pyrimidine synthesis pathway.
Caption: Brequinar inhibits DHODH in the de novo pyrimidine pathway.
References
How to mitigate the narrow therapeutic window of Brequinar Sodium in vivo
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the narrow therapeutic window of Brequinar Sodium in preclinical and clinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate toxicity and optimize the therapeutic potential of this potent dihydroorotate dehydrogenase (DHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidine nucleotides, thereby arresting cell proliferation. This mechanism underlies its anti-proliferative, immunosuppressive, and antiviral activities.
Q2: What are the common dose-limiting toxicities observed with this compound in vivo?
A2: The primary dose-limiting toxicities associated with this compound administration in vivo are myelosuppression (including leukopenia and thrombocytopenia), mucositis, and a diffuse desquamative skin rash. Other reported toxicities include nausea, vomiting, diarrhea, malaise, and burning at the infusion site. The severity of these toxicities is generally dose-dependent and related to the extent and duration of DHODH inhibition.
Q3: How can uridine co-administration be used to mitigate Brequinar's toxicity?
A3: Co-administration of uridine can help mitigate some of the toxic effects of Brequinar by replenishing the pyrimidine pool through the pyrimidine salvage pathway. In preclinical models, uridine has been shown to prevent Brequinar-induced anemia. However, it is important to note that uridine may not reverse the effects of high concentrations of Brequinar and its impact on the immunosuppressive activity of Brequinar may be limited. The timing and dose of uridine administration are critical factors in its protective effect.
Q4: What is the rationale for using Brequinar in combination therapies?
A4: The rationale for using Brequinar in combination with other therapeutic agents is to achieve synergistic or additive effects, which can allow for a reduction in the dosage of Brequinar and consequently, a decrease in its associated toxicities. By targeting different cellular pathways simultaneously, combination therapies can enhance the overall therapeutic efficacy. For example, combining Brequinar with agents that inhibit the pyrimidine salvage pathway, such as dipyridamole (an ENT1/2 inhibitor), can create a synergistic anti-cancer effect.
Troubleshooting Guides
Issue 1: Severe Myelosuppression Observed in Animal Models
Possible Cause: The administered dose of this compound is too high, leading to excessive inhibition of DHODH in hematopoietic progenitor cells.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to reduce the dose of Brequinar. A dose-response study is recommended to identify the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Optimize Dosing Schedule: Prolonged exposure to Brequinar can lead to cumulative toxicity. Consider alternative dosing schedules, such as intermittent dosing (e.g., every other day or weekly) instead of daily administration, to allow for recovery of the bone marrow.
-
Uridine Rescue: Implement a uridine rescue strategy. Administer uridine following Brequinar treatment to replenish pyrimidine pools in normal tissues. The timing and dose of uridine should be carefully optimized.
-
Combination Therapy: Investigate combination therapies that may allow for a lower, less toxic dose of Brequinar to be used. Synergistic combinations can enhance efficacy without exacerbating myelosuppression.
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Possible Cause: Several factors can contribute to a discrepancy between in vitro and in vivo efficacy, including pharmacokinetic issues, high levels of systemic uridine, or activation of the pyrimidine salvage pathway in the tumor microenvironment.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study in your animal model to determine the plasma concentration and half-life of Brequinar. Ensure that the dosing regimen achieves and maintains a plasma concentration above the in vitro IC50 for a sufficient duration. Oral bioavailability of Brequinar is high, but the mode of administration can influence efficacy.
-
Measure Plasma Uridine Levels: High physiological levels of uridine can counteract the effect of Brequinar by fueling the pyrimidine salvage pathway. Measure plasma uridine levels in your animal model. If levels are high, consider strategies to inhibit the salvage pathway.
-
Inhibit the Salvage Pathway: Combine Brequinar with an inhibitor of the pyrimidine salvage pathway, such as dipyridamole, which blocks equilibrative nucleoside transporters (ENTs). This can prevent cells from bypassing the de novo synthesis block.
-
Evaluate Tumor Microenvironment: The tumor microenvironment, particularly hypoxia and nutrient deprivation, can increase cancer cell reliance on de novo pyrimidine synthesis. Consider using tumor models known to have these characteristics.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 | ~20 nM | DHODH Enzyme | |
| IC50 | 82.40 nM | EV71-infected RD cells | |
| IC50 | 29.26 nM | EV70-infected RD cells | |
| IC50 | 35.14 nM | CVB3-infected RD cells | |
| Ki | 25 nM | Human DHODH |
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Dosing Schedule | Reference |
| Terminal Half-life (t½) | 8.1 ± 3.6 h | Daily x 5 i.v. bolus | |
| Total Body Clearance | 19.2 ± 7.7 ml/min/m² | Daily x 5 i.v. bolus | |
| Volume of Distribution (Vdss) | 9.0 ± 2.9 L/m² | Daily x 5 i.v. bolus | |
| Maximum Tolerated Dose (MTD) | 300 mg/m² | Daily x 5 i.v. infusion | |
| Recommended Phase II Dose | 250 mg/m² | Daily x 5 i.v. infusion |
Table 3: Effect of this compound on Plasma Uridine Levels in Patients
| Brequinar Dose | Uridine Depletion | Time to Nadir | Rebound | Reference |
| ≥ 600 mg/m² | 40-85% | 6 h - 4 days | 160-350% after 4-7 days | |
| High Dose (2000 mg/m²) | Decreased to 20% | - | - | |
| Middle Dose | Decreased to 80-85% | - | - |
Experimental Protocols
Protocol 1: In Vivo Assessment of Brequinar Toxicity and Efficacy in a Murine Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) bearing human tumor xenografts.
-
Brequinar Formulation: Dissolve this compound in a suitable vehicle, such as sterile saline or 0.5% carboxymethylcellulose.
-
Dose-Finding Study:
-
Administer a range of Brequinar doses (e.g., 10, 25, 50 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route daily for 5 days.
-
Monitor animal body weight, clinical signs of toxicity (e.g., ruffled fur, lethargy), and survival daily.
-
At the end of the study, collect blood for complete blood count (CBC) to assess myelosuppression.
-
Determine the Maximum Tolerated Dose (MTD).
-
-
Efficacy Study:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into treatment groups (vehicle control, Brequinar at MTD).
-
Administer treatment as determined in the dose-finding study.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and clinical signs throughout the study.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., DHODH activity assay, pyrimidine nucleotide levels).
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to DHODH Inhibitors: Brequinar Sodium vs. Leflunomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of dihydroorotate dehydrogenase (DHODH): Brequinar Sodium and Leflunomide. By objectively evaluating their biochemical potency, pharmacokinetic profiles, and mechanisms of action, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and scientific investigation.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[3][4] By targeting DHODH, this compound and Leflunomide effectively deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and exerting immunosuppressive and anti-proliferative effects.
This compound is a potent, selective inhibitor of DHODH that has been investigated for its anti-cancer, immunosuppressive, and antiviral activities. Although it has undergone numerous clinical trials for solid tumors, it has not received FDA approval for these indications, largely due to a narrow therapeutic window. More recently, its potential as a broad-spectrum antiviral agent is being explored.
Leflunomide is an isoxazole derivative that is approved as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis and psoriatic arthritis. It is a prodrug that is rapidly converted in the gastrointestinal tract and liver to its active metabolite, teriflunomide (A77 1726), which is responsible for its pharmacological activity. Teriflunomide is also approved as a standalone treatment for relapsing forms of multiple sclerosis.
Quantitative Comparison of Potency and Pharmacokinetics
The following tables summarize the key quantitative data for this compound and Leflunomide's active metabolite, teriflunomide, providing a direct comparison of their biochemical and pharmacokinetic properties.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | Teriflunomide (Active Metabolite of Leflunomide) |
| Target | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate Dehydrogenase (DHODH) |
| IC50 (in vitro) | ~5.2 nM - 20 nM | ~307.1 nM - 600 nM |
| Ki | ~25 nM | ~2.7 µM |
| Cell Proliferation Inhibition | Nanomolar range in various cancer cell lines | Micromolar range in various cell lines |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Leflunomide/Teriflunomide |
| Administration | Intravenous | Oral |
| Bioavailability | Not applicable (IV) | ~100% (oral for teriflunomide) |
| Active Form | Brequinar | Teriflunomide (A77 1726) |
| Plasma Protein Binding | Data not readily available | >99% (teriflunomide) |
| Terminal Half-life (t1/2) | 8.1 - 25.0 hours | ~18-19 days (teriflunomide) |
| Metabolism | Evidence of metabolites in urine and feces | Leflunomide is extensively metabolized to teriflunomide. Teriflunomide undergoes minor metabolism. |
| Excretion | Primarily fecal | Primarily biliary excretion and renal excretion of metabolites (teriflunomide) |
Mechanism of Action and Signaling Pathways
Both Brequinar and teriflunomide exert their primary effect by inhibiting DHODH. However, their specific interactions with the enzyme and downstream consequences on cellular signaling pathways show some distinctions.
Brequinar is a competitive inhibitor with respect to ubiquinone, a co-substrate in the DHODH-catalyzed reaction. In contrast, teriflunomide is a noncompetitive inhibitor with respect to ubiquinone. Both are uncompetitive inhibitors versus dihydroorotate. Despite these kinetic differences, both drugs bind to a hydrophobic tunnel near the ubiquinone binding site on the DHODH enzyme.
The inhibition of DHODH leads to the depletion of uridine monophosphate (UMP), which has several downstream effects:
-
Cell Cycle Arrest: The lack of pyrimidines for DNA and RNA synthesis leads to an arrest of the cell cycle, primarily at the G1 to S phase transition.
-
Inhibition of Lymphocyte Proliferation: Activated T and B lymphocytes, which rely heavily on the de novo pyrimidine synthesis pathway for their rapid expansion, are particularly sensitive to DHODH inhibition.
-
Modulation of Cytokine Production: Brequinar has been shown to inhibit the production of interleukin-2 (IL-2) and the expression of the IL-2 receptor. Teriflunomide has been reported to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1.
-
Effects on Transcription Factors: Teriflunomide has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses.
At higher concentrations, both Brequinar and teriflunomide have been reported to inhibit tyrosine kinases, though the primary mechanism of action at therapeutic doses is considered to be DHODH inhibition.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize and compare DHODH inhibitors like this compound and leflunomide.
DHODH Inhibition Assay (Enzymatic Assay)
This assay directly measures the enzymatic activity of DHODH and the inhibitory potential of the compounds.
Principle: The activity of recombinant human DHODH is determined by monitoring the reduction of a substrate, typically a dye like 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in place of ubiquinone. The rate of dye reduction is proportional to the enzyme's activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO) substrate
-
Coenzyme Q10 (Ubiquinone) or an artificial electron acceptor like DCIP
-
Test compounds (this compound, Teriflunomide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 1 µL of the test compound at various concentrations (serial dilutions) to the wells. Include a DMSO-only control.
-
Add 25 µL of the DHODH enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of a solution containing DHO and the electron acceptor (e.g., DCIP).
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP) over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Normalize the rates to the DMSO control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)
This assay assesses the cytostatic or cytotoxic effects of the DHODH inhibitors on cultured cells.
Principle: Colorimetric assays like CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measure cell viability based on the metabolic activity of the cells. Viable cells reduce a tetrazolium salt to a colored formazan product, and the amount of color produced is proportional to the number of living cells.
Protocol:
-
Reagents and Materials:
-
Cell line of interest (e.g., a rapidly proliferating cancer cell line or an activated lymphocyte cell line)
-
Complete cell culture medium
-
Test compounds (this compound, Teriflunomide) dissolved in DMSO
-
CCK-8 or MTT reagent
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds (serial dilutions). Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the DMSO control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for cell proliferation inhibition.
-
Visualizing the DHODH Pathway and Inhibition
The following diagrams illustrate the central role of DHODH in pyrimidine synthesis and the mechanism of inhibition by Brequinar and Leflunomide (via teriflunomide).
Caption: De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition.
Caption: Experimental Workflow for Comparing DHODH Inhibitors.
References
- 1. Novel mechanisms of this compound immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 4. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Brequinar Sodium and Teriflunomide: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Brequinar Sodium and teriflunomide, two inhibitors of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine synthesis pathway, a key metabolic route for the proliferation of rapidly dividing cells, including activated lymphocytes and cancer cells. While both drugs share the same molecular target, their potency, clinical development history, and therapeutic applications differ significantly.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Both this compound and teriflunomide exert their primary effect by inhibiting DHODH.[1][2] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3][4] By blocking this pathway, both compounds lead to a depletion of the intracellular pyrimidine pool, which in turn arrests the cell cycle in the S phase and inhibits the proliferation of rapidly dividing cells.[2] This cytostatic effect is the basis for their immunomodulatory and potential anti-cancer activities.
Resting or slowly dividing cells are less affected as they can utilize the pyrimidine salvage pathway to meet their metabolic needs. However, activated lymphocytes, which undergo rapid proliferation during an immune response, are highly dependent on the de novo pathway and are therefore particularly susceptible to DHODH inhibition.
Quantitative Comparison of Efficacy
Direct head-to-head clinical trials comparing the efficacy of this compound and teriflunomide are not available due to their divergent clinical development paths. Teriflunomide is an approved treatment for relapsing forms of multiple sclerosis (MS), while this compound, after initial investigation as an anti-cancer and immunosuppressive agent, is now being repurposed for indications such as acute myeloid leukemia (AML) and viral infections, including COVID-19.
The following table summarizes key quantitative data from in vitro and clinical studies to facilitate a comparative assessment of their biological activity and clinical efficacy in their respective therapeutic areas.
| Parameter | This compound | Teriflunomide |
| In Vitro Potency | ||
| Human DHODH Inhibition (IC50) | ~5.2 nM - 20 nM | ~307 nM - 1.1 µM |
| T-cell Proliferation Inhibition (IC50) | ~0.25 µM (Ehrlich ascites tumor cells) | Concentration-dependent inhibition observed at 25-100 µM in human PBMCs |
| Clinical Efficacy | ||
| Indication | Acute Myeloid Leukemia (AML) (Investigational) | Relapsing-Remitting Multiple Sclerosis (RRMS) (Approved) |
| Key Clinical Trial Endpoint | Best overall response (Phase 1b/2a) | Annualized Relapse Rate (ARR) (Phase 3) |
| Efficacy Results | In a Phase 1b/2a study for relapsed/refractory AML, no participants met the efficacy endpoint for complete remission, partial remission, or minimal residual disease negative status in the initial cohorts reported. | In the TOWER study, teriflunomide 14 mg reduced the ARR by 36.3% compared to placebo (0.32 vs 0.50). In the TOPIC study for early MS, the 14 mg dose reduced the risk of a new clinical relapse by 42.6%. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to allow for replication and further investigation.
DHODH Enzyme Inhibition Assay
This assay directly quantifies the inhibitory activity of a compound against the DHODH enzyme.
-
Principle: The enzymatic activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), in the presence of the enzyme's substrate, dihydroorotate. The rate of DCIP reduction is proportional to DHODH activity, and a decrease in this rate in the presence of an inhibitor is used to calculate the IC50 value.
-
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 100 µM Coenzyme Q10, and 0.05% Triton X-100). Prepare serial dilutions of the test compounds (this compound or teriflunomide) in DMSO.
-
Assay Procedure: In a 96-well plate, add the assay buffer, recombinant human DHODH enzyme, and varying concentrations of the inhibitor. Incubate for a predetermined time (e.g., 30 minutes at 25°C) to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Add the substrate, dihydroorotate (e.g., 500 µM), and the electron acceptor, DCIP (e.g., 200 µM), to initiate the reaction. Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytostatic or cytotoxic effect of a compound on cell proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells. The mitochondrial dehydrogenases of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Culture: Seed cells (e.g., activated lymphocytes or a cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or teriflunomide for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for a few hours at 37°C to allow for formazan crystal formation.
-
Solubilization and Measurement: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating DHODH inhibitors.
References
Navigating Resistance: A Comparative Analysis of Cross-Resistance Between Brequinar Sodium and Other Antimetabolites
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing oncology and immunology. This guide provides a comprehensive comparison of cross-resistance profiles between Brequinar Sodium, a potent dihydroorotate dehydrogenase (DHODH) inhibitor, and other key antimetabolites. By examining the underlying mechanisms of action and resistance, this document aims to equip researchers with the knowledge to design more effective therapeutic strategies.
This compound has demonstrated significant activity in preclinical and clinical settings by targeting a critical enzyme in the de novo pyrimidine biosynthesis pathway. However, the potential for acquired resistance and the existence of cross-resistance with other antimetabolites can limit its therapeutic efficacy. This guide synthesizes available data to illuminate these critical resistance patterns.
Comparative Analysis of Antimetabolite Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other antimetabolites in sensitive parental cell lines. It is important to note that direct comparative studies on cross-resistance in Brequinar-resistant cell lines are limited in publicly available literature. The subsequent table on cross-resistance is therefore largely inferred from the distinct mechanisms of action of these drugs.
Table 1: Potency of this compound and Other Antimetabolites in Sensitive Cancer Cell Lines
| Compound | Target Enzyme | Cell Line | IC50 (µM) |
| This compound | Dihydroorotate Dehydrogenase (DHODH)[1] | Varies | 0.0052 (human DHODH)[1] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Varies | Varies |
| 5-Fluorouracil | Thymidylate Synthase (TS) | Varies | Varies |
| Cytarabine | DNA Polymerase | Varies | Varies |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Understanding Cross-Resistance Profiles
Cross-resistance occurs when a cell line that has developed resistance to one drug exhibits resistance to another, often due to a shared resistance mechanism. Conversely, collateral sensitivity, where resistance to one drug sensitizes cells to another, can also occur.
Table 2: Inferred Cross-Resistance Profile of this compound with Other Antimetabolites
| Drug Class | Primary Resistance Mechanism | Expected Cross-Resistance with this compound | Rationale |
| DHODH Inhibitors (e.g., Leflunomide) | Mutations in the DHODH drug-binding site; upregulation of pyrimidine salvage pathways.[2][3] | High | Shared target enzyme (DHODH). A mutation in DHODH that confers resistance to Brequinar is likely to affect the binding of other DHODH inhibitors. |
| Antifolates (e.g., Methotrexate) | Increased DHFR expression, mutations in DHFR, decreased drug transport, reduced polyglutamylation. | Low | Different primary target (DHFR vs. DHODH) and distinct resistance mechanisms. |
| Fluoropyrimidines (e.g., 5-Fluorouracil) | Increased TS expression, mutations in TS, altered drug metabolism. | Low | Different primary target (TS vs. DHODH) and distinct resistance mechanisms. |
| Deoxycytidine Analogs (e.g., Cytarabine) | Decreased activity of deoxycytidine kinase (dCK), increased cytidine deaminase activity, altered nucleotide pools. | Low | Different mechanism of action (DNA chain termination vs. inhibition of pyrimidine synthesis) and distinct resistance mechanisms. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and other antimetabolites are central to understanding their cross-resistance profiles.
Experimental Protocols
To facilitate further research in this area, detailed protocols for generating drug-resistant cell lines and performing cross-resistance assays are provided below.
Protocol 1: Generation of this compound-Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to this compound for use in cross-resistance studies.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile culture flasks and plates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Methodology:
-
Determine the initial IC50: Culture the parental cell line and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Stepwise dose escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in increments of 1.5 to 2-fold the previous concentration.
-
Monitoring and maintenance: Monitor the cells for signs of toxicity and proliferation. Allow the cells to recover and resume normal growth before each subsequent dose escalation. This process can take several months.
-
Isolation of resistant clones: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), isolate single clones by limiting dilution or other cloning techniques to ensure a homogenous resistant population.[2]
-
Characterization: Confirm the resistance of the selected clones by re-evaluating the IC50 of this compound.
Protocol 2: In Vitro Cross-Resistance Assay
Objective: To determine if a cell line resistant to this compound exhibits resistance to other antimetabolites.
Materials:
-
Parental cell line
-
Generated this compound-resistant cell line(s)
-
This compound, Methotrexate, 5-Fluorouracil, Cytarabine
-
96-well plates
-
Cell viability assay reagents
Methodology:
-
Cell Seeding: Seed both the parental and the resistant cell lines into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of each antimetabolite. Treat the cells with a range of concentrations for each drug in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period equivalent to that used in standard cell viability assays (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method.
-
Data Analysis: Calculate the IC50 value for each drug in both the parental and resistant cell lines. The degree of cross-resistance is determined by the fold-change in IC50 of the secondary antimetabolite in the resistant line compared to the parental line.
Conclusion
Based on the distinct mechanisms of action, significant cross-resistance between this compound and other classes of antimetabolites such as antifolates, fluoropyrimidines, and deoxycytidine analogs is not anticipated. Resistance to Brequinar is primarily driven by alterations in its direct target, DHODH, a mechanism not shared by the other antimetabolites discussed. However, the potential for upregulation of compensatory pyrimidine salvage pathways as a resistance mechanism to Brequinar could theoretically modulate sensitivity to other drugs that interact with nucleotide metabolism.
The provided protocols offer a framework for researchers to empirically test these hypotheses and generate much-needed quantitative data on the cross-resistance profiles of this compound. A deeper understanding of these resistance patterns is crucial for the rational design of combination therapies and sequential treatment strategies to overcome drug resistance and improve patient outcomes.
References
Brequinar Sodium: A Comparative Analysis of its Antitumor Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar Sodium, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, has been a subject of extensive research in oncology for decades. By depleting the intracellular pool of pyrimidines, essential building blocks for DNA and RNA synthesis, Brequinar effectively halts the proliferation of rapidly dividing cancer cells. Although early clinical trials in solid tumors yielded disappointing results, a renewed interest has emerged, focusing on its potential in combination therapies and in specific cancer types that are highly dependent on de novo pyrimidine synthesis. This guide provides a comparative analysis of Brequinar's efficacy across various tumor types, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their ongoing investigations.
Mechanism of Action: Targeting Pyrimidine Synthesis
Brequinar's primary mechanism of action is the inhibition of DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (CTP and TTP). Cancer cells, with their high proliferative rate, are often more reliant on the de novo pathway for pyrimidine synthesis compared to normal cells, which can utilize the salvage pathway. This metabolic vulnerability provides a therapeutic window for DHODH inhibitors like Brequinar.
Comparative In Vitro Efficacy
The sensitivity of cancer cell lines to Brequinar varies significantly across different tumor types. This variability is influenced by factors such as the cell's reliance on de novo versus salvage pyrimidine synthesis pathways and the expression levels of DHODH. The following table summarizes the 50% inhibitory concentration (IC50) values of Brequinar in a panel of human cancer cell lines.
| Tumor Type | Cell Line | IC50 (µM) | Reference |
| Colon Cancer | HCT 116 | 0.480 ± 0.14 | [1] |
| HT-29 | >25 | [1] | |
| Pancreatic Cancer | MIA PaCa-2 | 0.680 ± 0.25 | [1] |
| Melanoma | A-375 | 0.59 | [2] |
| Lung Cancer | A549 | 4.1 | [2] |
| Acute Myeloid Leukemia | HL-60 | 0.0044 | |
| MOLM-14 | 0.582 | ||
| THP-1 | 0.152 | ||
| KG-1 | 0.382 | ||
| Glioblastoma | LN229 | ~1 |
Comparative In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated Brequinar's antitumor activity in various cancer types. The extent of tumor growth inhibition is a key parameter in evaluating its in vivo efficacy.
| Tumor Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Melanoma | A375 | Brequinar + Doxorubicin | ~90% tumor regression | |
| Head and Neck Squamous Cell Carcinoma | HNX-LP | 50 mg/kg/day, i.p. for 5 days | Total inhibition for 17 days | |
| Glioblastoma | LN229 | 10 mg/kg/day, i.p. | Significant reduction in tumor volume and weight | |
| Neuroblastoma | SK-N-BE(2)C & SK-N-AS | Not specified | Dramatically reduced tumor growth | |
| Colon Cancer | HCT 116 | 20 mg/kg, i.p. (5 days on, 2 days off) | Significant inhibition of tumor growth |
Signaling Pathways and Downstream Effects
The inhibition of DHODH by Brequinar triggers a cascade of downstream events that contribute to its antitumor activity. While the primary effect is the depletion of pyrimidines, the cellular consequences can vary between different cancer types.
General Experimental Workflow for Assessing Brequinar's Efficacy
Downstream Signaling in Glioblastoma
In glioblastoma, Brequinar-induced pyrimidine depletion leads to nucleolar stress, characterized by the mislocalization of ribosomal proteins and the stabilization of the tumor suppressor p53. This p53 activation contributes to cell cycle arrest and apoptosis.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of Brequinar on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Brequinar in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Brequinar dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72, 96, or 120 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of Brequinar in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound
-
Vehicle control (e.g., 10% DMSO, 50% PEG400, 40% saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject 5 x 10^6 cancer cells suspended in PBS into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 150 mm³, randomize the mice into treatment and control groups (n=5 per group).
-
Administer Brequinar (e.g., 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified treatment cycle (e.g., 5 days on, 2 days off).
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: V = (length × width²) / 2.
-
Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further ex vivo analysis (e.g., immunohistochemistry, western blotting).
-
Calculate the tumor growth inhibition (TGI) and assess for any signs of toxicity.
Conclusion and Future Directions
This compound demonstrates variable but significant antitumor activity across a range of cancer types, with particular promise in hematological malignancies like AML and in combination with other therapies for solid tumors. The sensitivity of a given cancer to Brequinar is multifactorial, with dependence on the de novo pyrimidine synthesis pathway being a key determinant. Further research is warranted to identify predictive biomarkers of response to Brequinar and to explore novel combination strategies that can overcome resistance mechanisms. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this targeted metabolic inhibitor.
References
Validating Brequinar Sodium's synergy with other chemotherapeutic agents
An In-Depth Guide for Researchers on the Combined Antineoplastic Effects of Brequinar Sodium
For Immediate Release
This compound, an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway, has demonstrated significant synergistic potential when combined with various chemotherapeutic agents. This guide provides a comprehensive comparison of Brequinar's performance in combination with other drugs, supported by preclinical experimental data. The findings suggest that a dual-pronged attack—simultaneously targeting pyrimidine synthesis and other critical cancer cell pathways—can lead to enhanced antitumor activity.
Executive Summary of Preclinical Findings
Preclinical studies have consistently shown that this compound can synergistically enhance the efficacy of several classes of chemotherapeutic drugs. This guide focuses on its combinations with ENT inhibitors, doxorubicin, 5-fluorouracil, and cisplatin across various cancer types, including colon, pancreatic, melanoma, and cervical cancers. The primary mechanism of synergy often involves the dual blockade of pyrimidine production, through both de novo synthesis and the salvage pathway, leading to pyrimidine starvation and cancer cell death. A novel mechanism involving the induction of ferroptosis has also been identified in the combination of Brequinar with cisplatin.
Comparative Analysis of this compound Combinations
The following tables summarize the quantitative data from key preclinical studies, highlighting the synergistic effects of this compound with different chemotherapeutic agents.
Table 1: this compound in Combination with Dipyridamole (ENT Inhibitor)
| Cell Line | Cancer Type | Brequinar IC50 (µM) | Combination Effect with Dipyridamole | Reference |
| HCT 116 | Colon Cancer | 0.480 ± 0.14 | Enhanced efficacy without altering IC50 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 0.680 ± 0.25 | Enhanced efficacy without altering IC50 | [1] |
| HT-29 | Colon Cancer | >25 | No significant synergy observed | [1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: this compound in Combination with Doxorubicin
| Cell Line/Model | Cancer Type | Key Findings | Combination Index (CI) | Reference |
| A375 Xenograft | Melanoma | ~90% tumor regression in nude mice. | 0.44 (synergistic) | [2][3] |
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: this compound in Combination with 5-Fluorouracil
| Model | Cancer Type | Key Findings | Note | Reference |
| Colon 38 Murine Model | Colon Cancer | Potentiated antitumor activity of 5-fluorouracil. | Effect is schedule-dependent. |
Table 4: this compound in Combination with Cisplatin
| Cell Line | Cancer Type | Brequinar IC50 (48h, µM) | Cisplatin IC50 (48h, µM) | Combination Effect | Combination Index (CI) | Reference | |---|---|---|---|---|---| | CaSki | Cervical Cancer | 0.747 | Not explicitly stated | Synergistic | < 1 | | | HeLa | Cervical Cancer | 0.338 | Not explicitly stated | Synergistic | < 1 | |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound in combination therapies can be attributed to its targeted inhibition of DHODH within the de novo pyrimidine synthesis pathway, which is often complemented by the mechanism of the partner drug.
Dual Blockade of Pyrimidine Synthesis
When Brequinar is combined with agents that inhibit the nucleoside salvage pathway, such as the ENT inhibitor dipyridamole, cancer cells are deprived of pyrimidines from both internal production and external sources. This leads to a state of "pyrimidine starvation," which halts DNA replication and cell division, ultimately leading to cell death.
References
Brequinar Sodium Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Brequinar Sodium, a selective inhibitor of dihydroorotate dehydrogenase (DHODH), in patient-derived xenograft (PDX) models. The content is based on available preclinical data, offering insights into its therapeutic potential against various cancer types and in comparison with other established therapies.
Executive Summary
This compound has demonstrated significant antitumor activity in preclinical studies, particularly in models of small cell lung cancer (SCLC). As an inhibitor of the de novo pyrimidine biosynthesis pathway, its efficacy is linked to the high metabolic demands of rapidly proliferating cancer cells. This guide summarizes the quantitative efficacy data from key studies, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental workflows. While promising, the available data in PDX models is currently concentrated in specific cancer types, highlighting the need for broader investigation.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in preclinical models.
Table 1: Efficacy of this compound in Small Cell Lung Cancer (SCLC) Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Group | Maximum Xenograft Regression (% Initial Tumor Volume) | Time to Progression (Days) |
| SCLC-1 (Chemo-naïve) | Vehicle | - | ~10 |
| Brequinar | ~50% regression | ~25 | |
| Cisplatin/Etoposide | ~75% regression | ~20 | |
| SCLC-2 (Chemo-naïve) | Vehicle | - | ~12 |
| Brequinar | ~60% regression | ~30 | |
| Cisplatin/Etoposide | ~80% regression | ~25 | |
| SCLC-3 (Post-therapy) | Vehicle | - | ~8 |
| Brequinar | No significant regression | ~10 | |
| Cisplatin/Etoposide | No significant regression | ~10 | |
| SCLC-4 (Post-therapy) | Vehicle | - | ~9 |
| Brequinar | No significant regression | ~11 | |
| Cisplatin/Etoposide | No significant regression | ~12 |
Data extracted from a study on SCLC PDX models.[1]
Table 2: Efficacy of this compound in a Colon Cancer Xenograft Model (HCT 116)
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 |
| Vehicle | ~2000 |
| Brequinar (20 mg/kg) | ~500 |
| Dipyridamole (DPM, 10 mg/kg) | ~1800 |
| Brequinar + DPM | ~400 |
Note: This study was conducted in a cell line-derived xenograft model, not a PDX model. The combination of Brequinar and Dipyridamole did not show a statistically significant improvement over Brequinar alone.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Establishment and Maintenance of Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board (IRB) approved protocols.
-
Implantation: Tumor fragments (typically 2-3 mm³) are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice).
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are excised, divided into smaller fragments, and re-implanted into new cohorts of mice for expansion. Early passages (typically P2-P5) are used for efficacy studies to maintain the genetic and histological fidelity of the original patient tumor.
-
Cryopreservation: Tumor fragments from each passage are cryopreserved in a suitable medium (e.g., 90% FBS, 10% DMSO) for long-term storage and future use.
In Vivo Drug Efficacy Studies
-
Animal Models: Immunocompromised mice bearing established PDX tumors (typically 100-200 mm³ in volume) are used.
-
Randomization: Mice are randomly assigned to different treatment groups (e.g., vehicle control, Brequinar monotherapy, comparator drug, combination therapy).
-
Drug Preparation and Administration:
-
This compound: Typically dissolved in a vehicle such as 0.9% saline or a mixture of DMSO, PEG400, and saline.[2] Administration is commonly performed via intraperitoneal (IP) injection at doses ranging from 10-30 mg/kg, once daily.[2]
-
Comparator Drugs: Standard-of-care chemotherapeutic agents are prepared according to established protocols and administered via clinically relevant routes (e.g., IP or intravenous injection).
-
-
Efficacy Assessment:
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of treatment-related toxicity.
-
Endpoint: Studies are typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration. Efficacy is evaluated based on metrics such as tumor growth inhibition, tumor regression, and time to progression.[1]
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound inhibits DHODH, a key enzyme in pyrimidine synthesis.
Experimental Workflow Diagram
Caption: Workflow for assessing Brequinar efficacy in PDX models.
References
Brequinar Sodium: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brequinar Sodium's performance against other Dihydroorotate Dehydrogenase (DHODH) inhibitors in various cancer cell lines. The information presented herein is supported by experimental data to aid in the assessment of its therapeutic potential.
Introduction
This compound (DUP-785) is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine biosynthesis pathway.[1] By blocking this enzyme, Brequinar depletes the cellular pool of pyrimidines, essential precursors for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. While it has shown promise in preclinical studies, its clinical efficacy has varied, exhibiting greater potential in hematological malignancies compared to solid tumors.[1][2] This guide explores the differential response to Brequinar across various cancer cell lines and compares its activity with other notable DHODH inhibitors.
Mechanism of Action: Targeting Pyrimidine Synthesis
This compound exerts its cytotoxic and cytostatic effects by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This enzyme catalyzes the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to a depletion of uridine and other pyrimidine nucleotides, which are vital for the synthesis of DNA, RNA, and other essential biomolecules. This disruption of nucleotide metabolism ultimately results in cell cycle arrest and apoptosis.
Comparative Efficacy of DHODH Inhibitors
The sensitivity of cancer cells to DHODH inhibitors varies significantly. This differential response is influenced by factors such as the cell line's reliance on the de novo versus the salvage pathway for pyrimidine synthesis and the intrinsic expression level of DHODH.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Melanoma | A-375 | 0.59 | |
| Lung Carcinoma | A549 | 4.1 | ||
| Colon Cancer | HCT 116 | 0.48 | ||
| Colon Cancer | HT-29 | >25 | ||
| Pancreatic Cancer | MIA PaCa-2 | 0.68 | ||
| Acute Myeloid Leukemia | THP-1 | 0.152 | ||
| Acute Myeloid Leukemia | MOLM-14 | 0.582 | ||
| Acute Myeloid Leukemia | KG-1 | 0.382 | ||
| Cervical Cancer | HeLa | 0.338 (48h) | ||
| Cervical Cancer | CaSki | 0.747 (48h) | ||
| Leflunomide (A77 1726) | B-cell Neoplasm | Daudi | 13 | |
| B-cell Neoplasm | Ramos | 18 | ||
| B-cell Neoplasm | Raji | 39 | ||
| Bladder Cancer | T24 | 39 | ||
| Bladder Cancer | 5637 | 84.4 | ||
| Teriflunomide | Triple Negative Breast Cancer | MDA-MB-468 | 31.36 (96h) | |
| Triple Negative Breast Cancer | BT549 | 31.83 (96h) | ||
| Triple Negative Breast Cancer | MDA-MB-231 | 59.72 (96h) | ||
| Multiple Myeloma | RPMI-8226 | 99.87 | ||
| ASLAN003 | Acute Myeloid Leukemia | THP-1 | 0.152 | |
| Acute Myeloid Leukemia | MOLM-14 | 0.582 | ||
| Acute Myeloid Leukemia | KG-1 | 0.382 | ||
| BAY 2402234 | Acute Myeloid Leukemia | MOLM-13 | 0.00316 | |
| Acute Myeloid Leukemia | HEL | 0.00096 |
Table 1: Comparative IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., Brequinar) to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.
-
Cell Preparation: Harvest and resuspend cells to a single-cell suspension.
-
Cell Plating: Plate a low density of cells (e.g., 200 cells/ml) into 6-well or 12-well plates.
-
Treatment: Treat the cells with the desired concentrations of the drug.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixing and Staining: Gently wash the colonies with PBS, fix with a solution like paraformaldehyde, and stain with crystal violet.
-
Colony Counting: Count the number of visible colonies in each well.
DHODH Enzymatic Activity Assay
This assay directly measures the enzymatic activity of DHODH and the inhibitory potential of compounds like Brequinar.
-
Assay Preparation: Prepare an assay buffer containing Tris-HCl, KCl, and Triton X-100.
-
Reaction Mixture: In a 96-well plate, combine recombinant human DHODH, the test inhibitor at various concentrations, and a reagent mix containing an electron acceptor like 2,6-dichloroindophenol (DCIP) and coenzyme Q10.
-
Pre-incubation: Pre-incubate the plate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Measurement: Immediately measure the decrease in absorbance of the electron acceptor (e.g., at 650 nm for DCIP) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction to determine DHODH activity and the IC50 value of the inhibitor.
Signaling Pathways Modulated by Brequinar
Beyond its direct impact on pyrimidine synthesis, Brequinar has been shown to modulate several signaling pathways implicated in cancer progression. Inhibition of DHODH can lead to a decrease in the unfolded protein response pathway and downregulation of inducible NOS (iNOS) enzymes, which are linked to a reduction in oxidative stress. In some contexts, Brequinar treatment can synergize with other agents to induce ferroptosis, a form of iron-dependent programmed cell death, through regulation of the mTOR pathway. Furthermore, DHODH inhibition has been shown to promote myeloid differentiation through the ERK1/2 signaling pathway. In acute myeloid leukemia cells, the DHODH inhibitor ASLAN003 has been shown to activate AP-1 transcription, contributing to its differentiation-promoting capacity.
Conclusion
This compound is a potent inhibitor of DHODH with varied efficacy across different cancer cell lines. Its activity is particularly notable in hematological malignancies. The comparative data presented in this guide highlights the importance of considering the specific cancer type and cellular context when evaluating the therapeutic potential of Brequinar and other DHODH inhibitors. The detailed experimental protocols and pathway diagrams provide a foundational resource for researchers investigating the role of pyrimidine synthesis inhibition in cancer therapy. Further research into synergistic combinations and predictive biomarkers will be crucial for optimizing the clinical application of this compound.
References
A Head-to-Head Battle for Immunosuppression: Brequinar Sodium Versus Leading Agents in In Vivo Models
For researchers and drug development professionals navigating the complex landscape of immunosuppressive therapies, this guide provides an objective, data-driven comparison of Brequinar Sodium against other established immunosuppressants. Drawing on key in vivo experimental data, we delve into the efficacy, mechanisms of action, and experimental protocols that define these powerful agents.
This compound, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), has demonstrated significant immunosuppressive activity by targeting the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of T and B cells.[1][2][3] This mechanism distinguishes it from other widely used immunosuppressants such as calcineurin inhibitors (Cyclosporine, Tacrolimus) and inhibitors of inosine monophosphate dehydrogenase (Mycophenolate Mofetil). This guide will illuminate these differences through comparative data and detailed experimental insights.
Quantitative Comparison of Immunosuppressants
To facilitate a clear comparison, the following tables summarize quantitative data from various in vivo studies. It is important to note that these data are collated from different studies and experimental models, and direct cross-comparison should be approached with this in mind.
| Drug | Mechanism of Action | Typical In Vivo Dosage | Animal Model | Primary Efficacy Endpoint & Results | Reference |
| This compound | Dihydroorotate Dehydrogenase (DHODH) inhibitor | 3 mg/kg/day | Hamster-to-rat cardiac xenotransplantation | Median Graft Survival: 5.5 days (monotherapy) | [4] |
| 10 mg/kg/day (in combination) | Hamster-to-rat cardiac xenotransplantation | Median Graft Survival: >100 days (with Cyclosporine) | [4] | ||
| 10 mg/kg daily (IP) | Mouse melanoma model | Additive survival benefit with immune checkpoint blockade | |||
| Cyclosporine | Calcineurin inhibitor | 10 mg/kg/day | Hamster-to-rat cardiac xenotransplantation | Median Graft Survival: >100 days (with Brequinar) | |
| 20 mg/kg/day | Hamster-to-rat cardiac xenotransplantation | No modification of rejection pattern (monotherapy) | |||
| Mycophenolate Mofetil (MMF) | Inosine monophosphate dehydrogenase (IMPDH) inhibitor | 20 mg/kg/day (in combination) | Hamster-to-rat cardiac xenotransplantation | Significantly prolonged xenograft survival (with CsA and BQR) | |
| 12-day course | Miniature swine heart transplantation | Allograft survival >120 days (2 of 3 hearts) | |||
| Tacrolimus | Calcineurin inhibitor | 2.1 mg/day (mean) | Human (Lupus Nephritis) | 69% overall response rate (with MMF) |
Signaling Pathways of Immunosuppressants
The distinct mechanisms of action of these immunosuppressants are visualized in the following signaling pathway diagrams.
References
- 1. The development of Brequinar as an immunosuppressive drug for transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel mechanisms of this compound immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy with this compound and cyclosporine synergistically prolongs hamster-to-rat cardia xenograft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Brequinar Sodium: A Step-by-Step Guide
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Brequinar Sodium, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), requires careful handling and disposal due to its hazardous properties.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Understanding the Hazards
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), Brequinar is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation, as well as respiratory irritation.[2]
Summary of Brequinar Hazards: [2]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Given these hazards, this compound should be considered a hazardous waste and disposed of accordingly. Do not allow it to enter sewers or surface and ground water.
Proper Disposal Procedures
The following steps outline the recommended procedure for the disposal of this compound waste. This process should be carried out in a designated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used this compound powder and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a clearly labeled, sealed container. The container should be compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. If dissolved in an organic solvent such as ethanol, DMSO, or dimethylformamide, it should be collected in a container designated for flammable liquid waste. Aqueous solutions should be collected separately. Do not mix incompatible waste streams.
Step 2: Labeling of Waste Containers
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Irritant")
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. This area should be under the control of the laboratory or principal investigator.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Brequinar Sodium
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Brequinar Sodium, a potent dihydroorotate dehydrogenase (DHODH) inhibitor with antineoplastic and antiviral properties. Adherence to these guidelines is essential for the protection of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Glove Selection and Use
Due to its cytotoxic nature, standard laboratory gloves are insufficient. Double-gloving with chemotherapy-rated nitrile gloves is required.[2][3]
| Glove Type | Standard | Recommended Thickness | Key Considerations |
| Inner Glove | ASTM D6978 Certified Nitrile | ≥ 4 mil | Provides a baseline of protection against chemical permeation. |
| Outer Glove | ASTM D6978 Certified Nitrile | ≥ 8 mil | Offers additional protection and should be changed immediately upon suspected contamination. |
Respiratory and Body Protection
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | To prevent inhalation of airborne particles, especially when handling the powder form. |
| Eye Protection | Chemical safety goggles | To protect against splashes and airborne particles. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | To prevent skin contact. Should be changed immediately if contaminated. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Safe Handling and Operational Plan
A designated area within the laboratory should be established for the handling of this compound. This area must be clearly marked and equipped with a chemical fume hood.
Preparation and Weighing
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, plastic-backed pads.
-
Weighing: All weighing of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
Experimental Use
-
All procedures involving this compound, including solution preparation, cell culture treatment, and animal dosing, should be performed within a chemical fume hood or a biological safety cabinet (Class II, Type B2) to ensure containment.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Spill | Evacuate the area. For small spills, use a chemotherapy spill kit to absorb the material. For large spills, contact the institutional safety office immediately. |
Disposal Plan
All waste generated from the handling of this compound is considered hazardous chemical waste.
Waste Segregation and Containment
| Waste Type | Container |
| Solid Waste (gloves, lab coats, absorbent pads, empty vials) | Labeled, sealed, puncture-resistant hazardous waste container. |
| Sharps (needles, syringes) | Labeled, puncture-proof sharps container for chemotherapy waste. |
| Liquid Waste (unused solutions, contaminated media) | Labeled, leak-proof hazardous waste container. |
Disposal Procedure
-
Segregation: At the point of generation, carefully segregate all this compound waste from other laboratory waste streams.
-
Containment: Place waste into the appropriate, clearly labeled containers. Do not overfill containers.
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Collection: Arrange for the collection and disposal of hazardous waste through the institution's environmental health and safety department. Do not dispose of any this compound waste in the regular trash or down the drain.
Workflow and Logical Relationships
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 3. gloves.com [gloves.com]
- 4. Gloves Standards and Occupational Exposure to Antineoplastic Drugs in the European Context - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
